2-(Benzyloxy)-4-nitrophenol
Description
Significance of Nitro-Substituted Phenols and Benzyloxyaryl Ethers in Organic Chemistry
Nitro-substituted phenols are a class of organic compounds that have long captured the attention of chemists. The presence of a nitro group (-NO2), a strong electron-withdrawing group, on the phenol (B47542) ring significantly influences the compound's chemical properties. wikipedia.org This electron-withdrawing nature enhances the acidity of the phenolic hydroxyl group, making nitro-substituted phenols more acidic than phenol itself. libretexts.orgsips.org.in The position of the nitro group is crucial; its influence is more pronounced when located at the ortho or para positions relative to the hydroxyl group due to resonance effects. libretexts.orgsips.org.in Aromatic nitro compounds are also pivotal intermediates in the synthesis of various dyes and pharmaceuticals. scispace.com
Benzyloxyaryl ethers, on the other hand, are characterized by the presence of a benzyloxy group (-OCH2C6H5) attached to an aromatic ring. The benzyl (B1604629) group is widely employed as a protecting group for hydroxyl functionalities in multi-step organic synthesis. orgsyn.orgorganic-chemistry.org Its stability under various reaction conditions and the relative ease of its removal via methods like hydrogenolysis make it a versatile tool for synthetic chemists. orgsyn.orgorganic-chemistry.org The formation of benzyl ethers can be achieved through methods like the Williamson ether synthesis or by using reagents such as 2-benzyloxy-1-methylpyridinium triflate under milder conditions. orgsyn.orgorgsyn.orgbeilstein-journals.org
Rationale for Academic Investigation of 2-(Benzyloxy)-4-nitrophenol
The academic investigation of this compound is driven by the compound's potential as a versatile building block in organic synthesis. Its structure incorporates both a reactive nitro group and a protected hydroxyl group, offering multiple sites for chemical modification. The nitro group can be reduced to an amino group, which can then participate in a wide array of chemical transformations to construct more complex molecules. wikipedia.org The benzyloxy group serves as a stable protecting group for the phenolic oxygen, allowing for selective reactions at other positions of the molecule before its cleavage to reveal the free phenol. orgsyn.orgfiveable.me
This bifunctional nature makes this compound a valuable precursor for the synthesis of a variety of target molecules, including those with potential biological activity. For instance, it has been used as a key intermediate in the synthesis of novel anilide compounds that act as acyl CoA:cholesterol acyltransferase (ACAT) inhibitors, which are relevant in the study of cholesterol metabolism. lookchem.com
Overview of Research Directions and Scholarly Contributions
Research involving this compound and its isomers has explored several promising avenues. A significant area of focus is its utility in the synthesis of biologically active compounds. For example, the related compound 4-(benzyloxy)-2-nitrophenol (B132044) has been utilized as a synthetic building block in the creation of fluorescent ion indicators. chemsrc.commedchemexpress.commedchemexpress.com
Furthermore, derivatives of benzyloxynitrophenols have been investigated for their potential in medicinal chemistry. For instance, N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, synthesized from precursors like 4-nitrophenol (B140041), have been identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.gov The synthesis of various substituted quinoline (B57606) derivatives, which are known for their diverse biological activities, has also utilized benzyloxynitrophenol intermediates. tandfonline.com
Scholarly work has also detailed the synthesis of Schiff base ligands derived from 4-(benzyloxy)-2-hydroxybenzaldehyde (B183881), a related compound, and their transition metal complexes, which have been studied for their antioxidant and antimicrobial activities. researchgate.net The synthesis of 4-benzyloxyindole, a protected hydroxylated indole, has been achieved through a process involving 6-benzyloxy-2-nitrotoluene, highlighting the synthetic utility of the benzyloxy and nitro functionalities on an aromatic ring. orgsyn.org
The structural and synthetic aspects of benzyloxynitrophenol derivatives continue to be an active area of research, with studies focusing on their crystal structures and intermolecular interactions. researchgate.netnih.gov
Chemical and Physical Properties of this compound
The fundamental properties of this compound are crucial for its application in research and synthesis. guidechem.comnih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C13H11NO4 |
| Molecular Weight | 245.23 g/mol |
| Melting Point | 83-85 °C |
| Boiling Point (Predicted) | 440.5 ± 35.0 °C |
| Flash Point (Predicted) | 220.2 ± 25.9 °C |
| Density (Predicted) | 1.329 ± 0.06 g/cm³ |
| Refractive Index (Predicted) | 1.633 |
| LogP | 3.23 |
| CAS Registry Number | 50352-33-5 |
Data sourced from Guidechem. guidechem.com
Synthesis of this compound
One reported synthetic route to this compound involves the reaction of 4-nitrocatechol (B145892) with benzyl chloride or benzyl bromide. guidechem.com Another approach starts from 1-benzyloxy-2-methoxy-4-nitrobenzene.
Properties
IUPAC Name |
4-nitro-2-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAAMFWKDIAVEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508522 | |
| Record name | 2-(Benzyloxy)-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50352-33-5 | |
| Record name | 2-(Benzyloxy)-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for 2 Benzyloxy 4 Nitrophenol and Its Analogues
Established Synthetic Pathways for 2-(Benzyloxy)-4-nitrophenol
The traditional synthesis of this compound relies on well-established organic reactions, including etherification and nitration. These methods are often performed in a stepwise manner, allowing for the controlled construction of the target molecule.
Phenolic Etherification via Williamson Synthesis Derivatives
The Williamson ether synthesis is a cornerstone for forming the ether bond in this compound. masterorganicchemistry.comwikipedia.org This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. wikipedia.org In the context of synthesizing this compound, this can be approached in two primary ways:
Benzylation of a pre-functionalized nitrophenol: One common route involves the reaction of 4-nitrocatechol (B145892) with benzyl (B1604629) chloride or benzyl bromide. guidechem.com The phenolic hydroxyl group is deprotonated using a base, such as potassium carbonate or sodium hydroxide, to form the more nucleophilic phenoxide ion. orgsyn.orgvaia.com This ion then displaces the halide from the benzyl halide to form the desired ether. vaia.com
Alkylation of a benzyloxyphenol: Alternatively, one can start with 2-benzyloxyphenol and introduce the nitro group in a subsequent step. unimi.it The synthesis of the 2-benzyloxyphenol precursor can be achieved by the alkylation of catechol with benzyl chloride in the presence of a strong base like potassium hydroxide. evitachem.com
The choice between these pathways often depends on the availability of starting materials and the desired regioselectivity of the subsequent reactions.
Table 1: Key Reagents in Williamson Ether Synthesis for this compound and Analogues
| Reactant 1 | Reactant 2 | Base | Product |
| 4-Nitrocatechol | Benzyl chloride | Potassium carbonate | This compound |
| 2-Methyl-3-nitrophenol | Benzyl chloride | Potassium carbonate | 6-Benzyloxy-2-nitrotoluene orgsyn.org |
| 4-Nitrophenol (B140041) | Methyl iodide | Sodium hydroxide | 1-Methoxy-4-nitrobenzene vaia.com |
| Catechol | Benzyl chloride | Potassium hydroxide | 2-Benzyloxyphenol evitachem.com |
Nitration Reactions of Benzyloxy-Substituted Phenols
The introduction of a nitro group onto the aromatic ring is a critical step and is typically achieved through electrophilic aromatic substitution. smolecule.com When starting with 2-benzyloxyphenol, nitration is directed by the existing substituents. The benzyloxy group is an ortho-, para-director.
Common nitrating agents include a mixture of concentrated nitric acid and sulfuric acid. smolecule.com The reaction conditions, particularly temperature, must be carefully controlled to prevent over-nitration and the formation of unwanted isomers. smolecule.com For instance, conducting the nitration at low temperatures (0–5°C) can enhance the selectivity for the desired product. smolecule.com
An alternative and often milder nitrating agent is ceric ammonium (B1175870) nitrate (B79036) (CAN) in acetonitrile. unimi.it This reagent has been shown to be effective for the nitration of 2-benzyloxyphenol, providing the o- and p-nitrated products in high yield. unimi.it
Table 2: Comparison of Nitrating Agents for 2-Benzyloxyphenol
| Nitrating Agent | Solvent | Temperature | Key Observations |
| HNO₃ / H₂SO₄ | Not specified | 0–5°C | Standard method, requires careful temperature control to avoid side reactions. smolecule.com |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile | -5°C to 0°C | Provides high yields of mono-nitrated products, minimizing dinitration. unimi.it |
| Sodium Nitrate / Sulfuric Acid | Dichloromethane | -10°C | Another effective method for nitration. unimi.it |
Multi-Step Conversions from Precursor Aromatic Compounds
The synthesis of this compound can be part of a larger synthetic sequence starting from simpler aromatic compounds. libretexts.org For example, a synthesis might begin with a more readily available substituted benzene (B151609) and involve a series of reactions to introduce the necessary functional groups in the correct positions. libretexts.org
The order of reactions is crucial. For instance, if a Friedel-Crafts reaction is part of the sequence, it must be performed before nitration, as the strongly deactivating nitro group would inhibit the Friedel-Crafts reaction. libretexts.org A typical multi-step synthesis involves the strategic protection and deprotection of functional groups to achieve the desired substitution pattern.
Advancements in Synthetic Protocols
To overcome some of the limitations of traditional batch synthesis, such as long reaction times and safety concerns with nitration, more advanced synthetic protocols have been developed.
Application of Phase-Transfer Catalysis in Etherification
Phase-transfer catalysis (PTC) is a powerful technique for accelerating reactions between reactants in immiscible phases. wikipedia.org In the Williamson ether synthesis, where one reactant (the phenoxide) may be in an aqueous or solid phase and the other (the alkyl halide) in an organic phase, a phase-transfer catalyst can facilitate the transfer of the phenoxide ion into the organic phase. wikipedia.org
Quaternary ammonium salts, such as benzyltriethylammonium chloride, are commonly used as phase-transfer catalysts. wikipedia.orgbiomedres.us The use of PTC can lead to milder reaction conditions, increased reaction rates, and higher yields. biomedres.usijche.com For example, the synthesis of ethyl 2-(4-nitrophenoxy)acetate from p-nitrophenol and ethyl 2-bromoacetate has been successfully carried out using a solid-liquid PTC system with potassium carbonate as the base, enhanced by ultrasound irradiation. ijche.com
Continuous-Flow Synthesis Methodologies
Continuous-flow synthesis has emerged as a safer and more efficient alternative to traditional batch processing, particularly for potentially hazardous reactions like nitration. acs.orgnih.gov In a flow reactor, small volumes of reactants are continuously mixed and reacted, allowing for better control over reaction parameters such as temperature and reaction time. acs.org
Green Chemistry Principles in Synthetic Route Design
The synthesis of this compound and its analogs is increasingly guided by the principles of green chemistry, which prioritize the use of environmentally benign reagents and conditions. These approaches aim to minimize waste, reduce energy consumption, and employ renewable resources.
Key green chemistry strategies in this context include:
Solvent-Free Reactions: A notable advancement is the Williamson ether synthesis conducted under solvent-free conditions. This method efficiently produces aryl ethers by reacting phenols with reagents like benzyl chloride in the presence of a solid base such as sodium bicarbonate or potassium carbonate. researchgate.net The reaction proceeds rapidly at low temperatures, yielding high-purity products with excellent yields. researchgate.net This approach is not only environmentally friendly but also offers advantages like mild reaction conditions and easy work-up procedures. researchgate.net
Eco-Friendly Reagents and Catalysts: The use of green methylation reagents like dimethyl carbonate (DMC) is gaining prominence for the etherification of phenolic compounds. acs.org DMC is a non-toxic alternative to traditional hazardous reagents. acs.org Research has focused on developing efficient catalytic systems for reactions involving DMC, including the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.org Additionally, the development of solid acid catalysts, such as sulfonic-acid-functionalized hyper-cross-linked poly(2-naphthol), provides a reusable and environmentally safer option for protection reactions involving phenols. researchgate.net
Microwave-Assisted Synthesis: Novel techniques like microwave-assisted synthesis have shown promise in reducing reaction times and energy requirements for the synthesis of etherified phenols. science.gov.az
Biocatalytic Synthesis: Enzymatic methods are also being explored as a green alternative. science.gov.az These methods can improve the selectivity and yield of etherified phenols while operating under mild conditions. science.gov.az
The broader application of green chemistry in the synthesis of related compounds, such as the use of plant extracts for the fabrication of gold nanoparticles for the reduction of 4-nitrophenol, further underscores the shift towards sustainable chemical processes. sciepublish.comnih.gov
Synthesis of Key Derivatives and Functionalized Analogues
The strategic modification of this compound allows for the creation of a diverse range of derivatives with tailored properties. These transformations often target the nitro group, the benzyloxy moiety, or the aromatic ring.
The reduction of the nitro group in this compound and its analogs to form the corresponding aminophenol is a crucial transformation for the synthesis of various bioactive molecules and ligands. Several methods are available for this reduction, with the choice of reagent often depending on the presence of other functional groups.
Common reduction methods include:
Catalytic Hydrogenation: This is a widely used and often preferred method for reducing aromatic nitro groups. masterorganicchemistry.com Catalysts such as palladium on carbon (Pd/C), platinum on carbon, or Raney nickel are effective. masterorganicchemistry.comcommonorganicchemistry.com A key advantage of catalytic hydrogenation is its efficiency; however, care must be taken as some catalysts, like Pd/C, can also cleave benzyl ethers, a common protecting group. commonorganicchemistry.comyoutube.com To address this, specialized catalysts like palladium-nickel bimetallic nanoparticles have been developed for the chemoselective hydrogenation of nitrobenzyl ethers to aminobenzyl ethers without cleaving the benzyl ether. researchgate.net The reaction conditions, including solvent and pressure, can be optimized to enhance selectivity. For instance, the hydrogenation of nitrophenols can be carried out in aqueous solutions with sodium borohydride (B1222165) or in methanol (B129727) under a hydrogen atmosphere. rsc.org
Metal/Acid Systems: The use of easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., hydrochloric acid or acetic acid) is a classic and effective method for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl₂) is particularly useful for its mildness, allowing for the reduction of nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com
Other Reducing Agents: Sodium sulfide (B99878) (Na₂S) can be employed, especially when acidic or hydrogenation conditions are not suitable. commonorganicchemistry.com It can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com
The resulting aminophenol, 2-amino-4-nitrophenol (B125904) (after debenzylation), is a versatile intermediate for further functionalization.
Table 1: Comparison of Reduction Methods for Nitroarenes
| Method | Catalyst/Reagent | Advantages | Disadvantages |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ with Pd/C, Pt/C, or Raney Nickel | High efficiency, clean reaction. | Can also reduce other functional groups like benzyl ethers. commonorganicchemistry.comyoutube.com |
| Metal/Acid | Fe, Sn, or Zn with HCl or Acetic Acid | Mild conditions, good for sensitive substrates. masterorganicchemistry.comcommonorganicchemistry.com | Can generate metallic waste. |
| Tin(II) Chloride | SnCl₂ | Mild, chemoselective. commonorganicchemistry.com | Stoichiometric amounts of tin salts are produced. |
The benzyloxy group in this compound serves as a protective group for the phenolic hydroxyl, and its selective cleavage is a key step in many synthetic pathways.
Methods for the selective deprotection of benzyl ethers include:
Catalytic Hydrogenolysis: This is a common and efficient method for cleaving benzyl ethers. youtube.com The reaction is typically carried out using hydrogen gas and a palladium on carbon (Pd/C) catalyst. youtube.com This method is advantageous because it is clean and the by-product, toluene (B28343), is easily removed. youtube.com The selectivity of this reaction allows for the deprotection of a benzyl ether without affecting other types of ethers, such as ethyl ethers, that may be present in the molecule. youtube.com
Acid-Catalyzed Cleavage: Strong acids like hydrogen bromide (HBr) can also be used to cleave benzyl ethers. youtube.com However, this method is limited to substrates that are stable under acidic conditions. organic-chemistry.org
Oxidative Cleavage: For substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is possible. organic-chemistry.org Recent developments have also enabled the use of DDQ for the cleavage of simple benzyl ethers through photoirradiation. organic-chemistry.org Fungal peroxygenases have also been shown to catalyze the H₂O₂-dependent cleavage of methyl benzyl ethers, suggesting potential for biocatalytic approaches. nih.gov
The aromatic ring of this compound can be further functionalized through the introduction of various substituents, including halogens. This is typically achieved through electrophilic aromatic substitution reactions.
For instance, the synthesis of phenoxazine (B87303) derivatives can involve the reaction of a substituted 2-aminophenol (B121084) with a di- or tri-substituted aromatic compound. acs.orgresearchgate.net In one example, the reaction of 2-hydroxyaniline with 4,5-difluoro-1,2-dinitrobenzene in the presence of a base like sodium carbonate leads to the formation of a phenoxazine. acs.org The reaction likely proceeds through a nucleophilic aromatic substitution where the phenoxide displaces a fluoride (B91410) ion, followed by an intramolecular cyclization of the amine. acs.org
The introduction of other substituents can be achieved through various palladium-catalyzed cross-coupling reactions. For example, the O-arylation of phenols can be used to synthesize a variety of substituted diaryl ethers, which can then be used to create more complex heterocyclic systems. orientjchem.org
Reductive cyclization is a powerful strategy for constructing heterocyclic systems, such as phenoxazines, from appropriately substituted nitroarenes like this compound. This process typically involves the reduction of the nitro group to an amine, followed by an intramolecular cyclization.
One common approach involves the reduction of a 2-nitrophenol (B165410) derivative to the corresponding 2-aminophenol, which can then undergo cyclization. For example, the synthesis of phenoxazine nucleoside analogs has been achieved by first reducing a 4-(alkoxy)-2-nitrophenol to the corresponding aniline (B41778). nih.gov This aniline is then reacted with a substituted pyrimidine, followed by cyclization to form the phenoxazine ring system. nih.gov
Alternatively, intramolecular cyclization can be achieved through palladium-catalyzed reactions. For instance, N-allyl-2-aminophenols can undergo a palladium(II)-catalyzed alkoxyacyloxylation to form functionalized dihydro-1,4-benzoxazines. nih.gov
The synthesis of phenoxazines can also be achieved through the reaction of 2-aminophenols with catechols or benzoquinones. More recent methods involve copper-catalyzed intramolecular O-arylation of 2-[N-(2-chlorophenyl)amino]phenols to form N-aryl phenoxazines. researchgate.net A metal-free approach for the formal synthesis of phenoxazine involves the O-arylation of a phenol (B47542) with a diaryliodonium salt, followed by an intramolecular N-arylation to form the cyclized product. nih.gov
The aminophenol derivative obtained from the reduction of this compound is a valuable precursor for the synthesis of various ligands, most notably Schiff bases. Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or ketone.
The synthesis of Schiff bases from 2-amino-4-nitrophenol typically involves reacting it with a suitable aldehyde, such as salicylaldehyde (B1680747) or a heterocyclic aldehyde like thiophene-2-carboxaldehyde or pyrrole-2-carboxaldehyde. nih.govjocpr.com These reactions are often carried out in a solvent like ethanol (B145695) and may be refluxed to drive the reaction to completion. rsc.orgscirp.org
The resulting Schiff base ligands, which can have donor atom sets like N₂O₂, are capable of coordinating with various transition metals to form metal complexes. rsc.org The synthesis of these complexes often involves reacting the Schiff base ligand with a metal salt, such as cobalt(II) sulfate (B86663), in a suitable solvent. jocpr.com The pH of the reaction mixture may be adjusted to facilitate the deprotonation of the ligand and subsequent complexation. jocpr.com
These Schiff base complexes have been studied for their potential applications in various fields, including catalysis and medicinal chemistry. rsc.orgscispace.comresearchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Amino-4-nitrophenol |
| 2-Hydroxyaniline |
| 4,5-Difluoro-1,2-dinitrobenzene |
| Acetic anhydride |
| Benzyl chloride |
| Dimethyl carbonate |
| N-allyl-2-aminophenols |
| Palladium on carbon |
| Phenoxazine |
| Potassium carbonate |
| Pyrrole-2-carboxaldehyde |
| Raney nickel |
| Salicylaldehyde |
| Sodium bicarbonate |
| Sodium borohydride |
| Sodium sulfide |
| Thiophene-2-carboxaldehyde |
| Tin(II) chloride |
| Toluene |
Elucidation of Chemical Reactivity and Transformation Mechanisms of 2 Benzyloxy 4 Nitrophenol
Reaction Kinetics and Mechanistic Pathways of the Nitro Group
The nitro group (-NO₂) is a powerful electron-withdrawing group that strongly influences the reactivity of the aromatic ring. Its presence deactivates the ring towards electrophilic substitution while activating it for nucleophilic attack. Furthermore, the nitro group itself is susceptible to reduction under various conditions.
The reduction of the nitro group to an amino group (-NH₂) is a fundamental transformation in organic synthesis, often representing a key step in the preparation of anilines and other derivatives. This conversion can be achieved through both catalytic and non-catalytic methods.
Catalytic Reduction: Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and often clean reaction profiles. Various metal catalysts are effective for this transformation.
Palladium on Carbon (Pd/C): This is a common and efficient catalyst for the reduction of nitro groups. For instance, the reduction of 4-benzyloxynitrobenzene to 4-(benzyloxy)aniline (B124853) is effectively carried out using hydrogen gas with a 10% Pd/C catalyst in a solvent like methanol (B129727) or ethanol (B145695). This method is generally selective for the nitro group, leaving other reducible groups like benzyl (B1604629) ethers intact under controlled conditions. rsc.org
Nickel Boride: Generated in situ from nickel(II) chloride and sodium borohydride (B1222165) in methanol, nickel boride is an inexpensive and efficient reagent for the deprotection of benzyloxycarbonyl (Cbz) protected amines and phenols, proceeding via hydrogenolysis. researchgate.net
Copper-Based Catalysts: Copper nanoparticles (CuNPs) and copper(II) complexes have demonstrated significant catalytic activity in the reduction of 4-nitrophenol (B140041) using sodium borohydride (NaBH₄) as a reducing agent. nih.govnih.gov Studies on copper(II) complexes with Schiff base ligands showed high conversion rates of 4-nitrophenol to 4-aminophenol (B1666318). nih.gov The reaction rate is often monitored by UV-Vis spectroscopy, tracking the disappearance of the 4-nitrophenolate (B89219) ion peak around 400 nm. nih.govmdpi.com
Other Noble Metal Catalysts: Gold (Au), platinum (Pt), and silver (Ag) nanoparticles are also highly effective catalysts for the reduction of nitrophenols. rsc.orgmdpi.comnih.govrsc.org The catalytic activity can be enhanced by synergistic effects when used in bimetallic formulations (e.g., Au-Pt) or with specific supports like graphene or titania. rsc.orgnih.gov
The reduction of 4-nitrophenol is a thermodynamically favorable process but possesses a high kinetic barrier, necessitating the use of a catalyst to facilitate the reaction between the nitrophenol and the reducing agent, such as NaBH₄. nih.gov
Non-Catalytic Reduction: While less common for selective transformations, non-catalytic methods can also be used. The reaction of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene with hydrazine (B178648) hydrate (B1144303) in the presence of Raney nickel (which acts as a catalyst) showcases a reduction coupled with cyclization to form an indole. orgsyn.org Although Raney nickel is a catalyst, the use of hydrazine as the hydrogen source represents an alternative to high-pressure hydrogenation.
| Catalyst System | Reducing Agent | Substrate Example | Key Findings | Reference |
|---|---|---|---|---|
| 10% Pd/C | H₂ gas | 4-Benzyloxynitrobenzene | High yield (87.5–88.2%) reduction to the corresponding aniline (B41778). | |
| NiCl₂·6H₂O / NaBH₄ | NaBH₄ (generates Nickel Boride) | N/O-Cbz protected compounds | Efficient deprotection via hydrogenolysis at ambient temperature. | researchgate.net |
| Copper(II)-Schiff Base Complexes | NaBH₄ | 4-Nitrophenol | High conversion rates (up to 97.5%) to 4-aminophenol. | nih.gov |
| Copper Nanowires (CuNWs) | NaBH₄ | 4-Nitrophenol | Excellent performance with 99% reduction in 60 seconds. | nih.gov |
| Fe₂O₃@Pt on Sodium Sesquicarbonate | NaBH₄ | 4-Nitrophenol | Highly efficient and stable catalytic performance due to synergistic effects. | nih.gov |
Nucleophilic aromatic substitution (SₙAr) is a critical reaction pathway for aryl compounds bearing strong electron-withdrawing groups. fishersci.co.uk The nitro group in 2-(Benzyloxy)-4-nitrophenol is a potent activator for this type of reaction.
The reaction proceeds via an addition-elimination mechanism . youtube.com A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a suitable leaving group. This initial attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . youtube.com The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which provides significant stabilization. The reaction is completed when the leaving group is expelled, restoring the aromaticity of the ring.
The rate of SₙAr reactions is highly dependent on the position of the nitro group relative to the leaving group. The reaction is fastest when the nitro group is positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge of the Meisenheimer complex onto the nitro group. youtube.commasterorganicchemistry.com If the nitro group is in the meta position, this direct stabilization is not possible, and the reaction rate is significantly slower. masterorganicchemistry.com In this compound, the nitro group is ortho to the benzyloxy group and para to any potential leaving group at the C1 position, strongly activating the ring for nucleophilic substitution at these sites.
Reactivity of the Benzyloxy Moiety
The benzyloxy group (-OCH₂Ph) serves primarily as a protecting group for the phenolic hydroxyl. Its stability under a range of conditions and its susceptibility to cleavage under specific, mild conditions make it valuable in multi-step synthesis.
The removal of the benzyl group to unveil the free phenol (B47542) is a common synthetic operation. Several methods are available, with the choice depending on the presence of other functional groups in the molecule.
Catalytic Hydrogenolysis: This is the most common method for benzyl ether cleavage. The reaction involves hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. organic-chemistry.org The process is typically clean and high-yielding, producing the deprotected alcohol and toluene (B28343) as a byproduct. organic-chemistry.org This method is generally not suitable for molecules containing other reducible functional groups, such as alkenes or alkynes, although some selectivity can be achieved. rsc.org
Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, but this method is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org
Oxidative Cleavage: Oxidizing agents can also be used for debenzylation. A notable method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.orgresearchgate.net This reaction is particularly useful for p-methoxybenzyl (PMB) ethers, which are more easily oxidized, but protocols for simple benzyl ethers using photoirradiation have also been developed. organic-chemistry.orgresearchgate.net Visible-light-mediated oxidative debenzylation with DDQ provides a mild alternative to hydrogenolysis, which is advantageous when other functional groups are sensitive to reduction. researchgate.net
Photocleavage: The related 2-nitrobenzyl group is well-known as a photolabile protecting group, which can be cleaved upon irradiation with UV light. organic-chemistry.orgthieme-connect.de This allows for deprotection under neutral conditions, which is valuable in the synthesis of sensitive biomolecules. thieme-connect.de
| Method | Reagents | Conditions | Advantages | Limitations | Reference |
|---|---|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Ambient pressure and temperature | Clean, high-yielding, common | Incompatible with reducible groups (alkenes, alkynes) | organic-chemistry.org |
| Oxidative Cleavage | DDQ | CH₂Cl₂/H₂O, often with photoirradiation | Mild, orthogonal to hydrogenolysis | Stoichiometric oxidant required, potential for over-oxidation | organic-chemistry.orgresearchgate.net |
| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, BBr₃) | Varies | Effective for robust molecules | Harsh conditions, poor functional group tolerance | organic-chemistry.org |
| Photocleavage (for 2-nitrobenzyl analog) | UV Light (e.g., 350 nm) | Neutral, often in solvents like EtOH or dioxane | Spatially and temporally controlled deprotection | Requires specific chromophore, potential side reactions with photoproducts | thieme-connect.de |
The benzylic C-H bonds of the -OCH₂Ph group are activated towards radical and oxidative reactions due to the stability of the resulting benzylic radical or cation intermediate. While specific studies on the benzylic functionalization of this compound are not widely reported, general methodologies for such transformations exist. For example, electrochemical methods have been used to tune the benzylic C-H functionalization of related (thio)xanthene structures. mdpi.com Oxidation of the benzyloxy group can lead to the formation of benzaldehyde (B42025) derivatives. These reactions, however, are often less controlled than the cleavage of the C-O bond and are not typically the primary intended reactive pathway for this functional group when it is used as a protecting group.
Phenolic Hydroxyl Group Reactivity
The phenolic hydroxyl group (-OH) in this compound is acidic due to the resonance stabilization of the corresponding phenoxide anion. The electron-withdrawing nitro group further enhances this acidity. This acidity allows the phenol to be readily deprotonated by a base, such as potassium tert-butoxide or sodium hydroxide, to form a potassium or sodium phenoxide salt. google.com This phenoxide is a potent nucleophile and can participate in a variety of reactions, including:
Etherification (Williamson Ether Synthesis): Reaction with alkyl halides to form other ethers.
Esterification: Reaction with acyl chlorides or acid anhydrides to form phenyl esters.
The hydroxyl group itself can be used as a directing group in electrophilic aromatic substitution, although its activating effect is counteracted by the strong deactivating effect of the nitro group on the same ring. Its primary reactivity in this molecular context is as a proton donor and, upon deprotonation, as a nucleophile.
Etherification and Esterification Reactions
The phenolic hydroxyl group of this compound is a key functional group that readily participates in etherification and esterification reactions. These transformations are fundamental in modifying the compound's properties for various synthetic applications.
Etherification: The most common method for the etherification of phenols is the Williamson ether synthesis. organic-chemistry.org This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. organic-chemistry.orgmasterorganicchemistry.com This is followed by a nucleophilic substitution (SN2) reaction with an alkyl halide. Given the presence of the benzyl ether, milder bases like silver(I) oxide (Ag₂O) can be employed for selective reactions, particularly when dealing with complex substrates containing multiple hydroxyl groups. organic-chemistry.org
Another modern approach for benzylation that operates under neutral conditions involves the use of reagents like 2-benzyloxy-1-methylpyridinium triflate. beilstein-journals.org This salt acts as an electrophilic benzyl source upon warming, avoiding the need for strongly basic or acidic conditions that might be incompatible with the nitro group or the existing ether linkage. beilstein-journals.org
Esterification: Esterification of the phenolic hydroxyl group is typically achieved by reaction with carboxylic acid derivatives, most commonly acyl chlorides or anhydrides, in the presence of a base like pyridine (B92270) or triethylamine. The base neutralizes the HCl or carboxylic acid byproduct. The p-nitrophenyl ester group is a well-known activated ester used in peptide synthesis because p-nitrophenol is a good leaving group. ontosight.ai Similarly, the phenolic group of this compound can be acylated to form esters. These reactions are generally efficient and provide a straightforward method for introducing a wide variety of acyl groups.
The table below summarizes typical conditions for these reactions.
| Reaction Type | Reagents | Base/Catalyst | Solvent | Conditions | Product Type |
| Etherification | Alkyl Halide (e.g., R-Br, R-I) | NaH, K₂CO₃ | DMF, Acetonitrile | Room Temp. to Reflux | Alkyl Aryl Ether |
| Esterification | Acyl Chloride (RCOCl) | Pyridine, Et₃N | Dichloromethane, THF | 0 °C to Room Temp. | Phenyl Ester |
| Esterification | Carboxylic Anhydride ((RCO)₂O) | Pyridine, DMAP | Dichloromethane, THF | Room Temp. to Reflux | Phenyl Ester |
This table presents generalized reaction conditions for the etherification and esterification of phenolic compounds.
Metal Complexation and Coordination Chemistry
While direct metal complexation studies with this compound as a standalone ligand are not extensively documented, the closely related derivative, 4-(benzyloxy)-2-hydroxybenzaldehyde (B183881), is a precursor to a wide range of Schiff base ligands that demonstrate significant coordination capabilities. chesci.comresearchgate.netnih.gov These Schiff bases are typically synthesized through the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various primary amines, including aminophenols. researchgate.netnih.gov
One such derivative is 2-((4-(benzyloxy)-2-hydroxybenzylidene)amino)-6-chloro-4-nitrophenol. researchgate.net In the resulting Schiff base ligands, the phenolic oxygen from the original benzaldehyde moiety and the nitrogen atom of the newly formed imine group act as donor atoms. researchgate.netnih.gov These ligands typically behave as bidentate or tridentate chelating agents, coordinating with a central metal ion. chesci.com
Studies have reported the synthesis and characterization of numerous transition metal complexes with these types of ligands. The metals successfully complexed include Cobalt(II), Nickel(II), Copper(II), and Zinc(II). researchgate.netresearchgate.net Spectroscopic and analytical data from these studies suggest that the ligands coordinate to the metal ions in a 1:1 molar ratio. researchgate.net The resulting complexes often exhibit geometries such as square planar or octahedral, with the coordination sphere typically completed by solvent molecules (e.g., water) or counter-ions (e.g., acetate). researchgate.netbohrium.com The low molar conductance values of these complexes in solution indicate their non-electrolytic nature. researchgate.net
The table below lists transition metals known to form complexes with Schiff base ligands derived from the 4-(benzyloxy)-2-hydroxy-phenyl scaffold.
| Metal Ion | Ligand Type | Coordination Sites | Reported Geometry |
| Co(II) | Schiff Base | Phenolic Oxygen, Imine Nitrogen | Octahedral |
| Ni(II) | Schiff Base | Phenolic Oxygen, Imine Nitrogen | Octahedral, Square Planar bohrium.com |
| Cu(II) | Schiff Base | Phenolic Oxygen, Imine Nitrogen | Octahedral, Square Planar bohrium.com |
| Zn(II) | Schiff Base | Phenolic Oxygen, Imine Nitrogen | Octahedral, Tetrahedral researchgate.net |
This table is based on data for Schiff base ligands derived from 4-(benzyloxy)-2-hydroxybenzaldehyde, a structural analog of this compound.
Investigations into Electron Transfer Processes and Redox Chemistry
The redox chemistry of this compound is dominated by the two key functional moieties: the reducible nitro group and the oxidizable phenol system. An oxidation-reduction (redox) reaction involves the transfer of electrons between two species, resulting in a change in their oxidation states. libretexts.org
Reduction: The most significant electron transfer process for this compound is the reduction of the aromatic nitro group. This transformation is a common and well-understood reaction in organic synthesis. The nitro group can be reduced to a primary amino group (-NH₂) using various reducing agents. Standard methods include catalytic hydrogenation with hydrogen gas over a metal catalyst like palladium on carbon (Pd/C) or Raney nickel. google.com This process is often clean and high-yielding. Alternative reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or sodium dithionite (B78146) (Na₂S₂O₄) can also be employed.
Electrochemical studies on the related compound 4-nitrophenol in dimethylformamide (DMF) show that it is initially reduced to a radical anion. rsc.org This radical anion is then rapidly protonated by a proton source, which can be the parent phenol itself, to form a neutral radical species. rsc.org At higher temperatures, this radical can undergo further electrochemical reduction. rsc.org This mechanism, involving the transfer of electrons to the nitroaromatic system, is expected to be similar for this compound. The reduction of 4-nitrophenol is a model reaction often used to test the efficacy of catalysts. researchgate.net
Oxidation: The phenolic portion of the molecule is susceptible to oxidation. The phenolic hydroxyl group can be oxidized to form quinone-type structures, particularly with strong oxidizing agents. Additionally, the benzyloxy group itself can undergo oxidation, potentially leading to the formation of benzaldehyde derivatives. The presence of the electron-withdrawing nitro group can influence the oxidation potential of the phenol ring.
The table below outlines the primary redox transformations for this compound.
| Process | Functional Group | Reagents/Conditions | Product Functional Group |
| Reduction | Nitro (-NO₂) | H₂, Pd/C; Raney Ni; SnCl₂/HCl | Amino (-NH₂) |
| Oxidation | Phenol (-OH) | Strong Oxidizing Agents (e.g., CrO₃) | Quinone |
| Oxidation | Benzyl Ether (-OCH₂Ph) | Oxidizing Agents | Benzaldehyde derivatives |
Advanced Spectroscopic and Structural Characterization of 2 Benzyloxy 4 Nitrophenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
For the related compound, 2-(benzyloxy)-4-fluoro-1-nitrobenzene (B184602) , the ¹H NMR spectrum (in CDCl₃) shows characteristic signals for the aromatic protons. rsc.org The benzylic protons appear as a singlet at 5.22 ppm. The protons on the nitrophenyl ring are observed as multiplets in the range of 6.74 to 7.97 ppm, with the multiplet at 7.41 ppm corresponding to the protons of the benzyl (B1604629) group. rsc.org
The ¹³C NMR spectrum of 2-(benzyloxy)-4-fluoro-1-nitrobenzene displays signals that are consistent with its structure. The benzylic carbon is found at 71.5 ppm. The carbons of the benzyl group appear in the range of 127.0 to 136.4 ppm. The carbons of the fluoronitrophenyl ring are observed at chemical shifts influenced by the fluorine and nitro substituents, with the carbon attached to the fluorine showing a characteristic splitting. rsc.org
In another derivative, 4-(4-benzyloxyphenyl)-2-nitrophenol , the ¹H NMR is expected to show aromatic proton signals between δ 6.8–7.5 ppm. The phenolic hydroxyl proton typically appears as a broad singlet, the chemical shift of which is solvent-dependent, while the benzyloxy methylene (B1212753) (-CH₂-) protons are anticipated as a singlet around δ 5.0–5.2 ppm. For the ¹³C NMR of this derivative, key peaks are predicted for the carbon bearing the hydroxyl group (C-OH) in the range of δ 155–160 ppm, the aromatic carbons from δ 115–135 ppm, and the benzyloxy methylene carbon (-CH₂-) between δ 70–75 ppm.
Table 1: Representative ¹H and ¹³C NMR Data for Derivatives of 2-(Benzyloxy)-4-nitrophenol
| Compound | Nucleus | Solvent | Chemical Shift (ppm) |
|---|---|---|---|
| 2-(Benzyloxy)-4-fluoro-1-nitrobenzene | ¹H | CDCl₃ | 7.97 (dd, J = 9.1, 5.9 Hz, 1H), 7.41 (ddd, J = 23.5, 17.1, 7.1 Hz, 5H), 6.83 (dd, J = 10.2, 2.6 Hz, 1H), 6.74 (ddd, J = 9.5, 7.1, 2.5 Hz, 1H), 5.22 (s, 2H) |
| ¹³C | CDCl₃ | 165.6 (d, J = 256.1 Hz), 154.2 (d, J = 11.2 Hz), 136.4, 134.8, 128.9, 128.5, 128.2 (d, J = 11.4 Hz), 127.0, 107.7 (d, J = 23.5 Hz), 102.9 (d, J = 26.8 Hz), 71.5 | |
| 2-(benzyloxy)-4-fluoroaniline | ¹H | CDCl₃ | 7.49 – 7.31 (m, 5H), 6.71 – 6.62 (m, 2H), 6.59 – 6.50 (m, 1H), 5.06 (s, 2H), 3.69 (s, 2H) |
Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
For 4-benzyloxy-2-nitroaniline , a structural isomer of the target compound, a detailed vibrational analysis has been performed. nih.gov The FT-IR and FT-Raman spectra were used to study the intramolecular charge transfer from the electron-donating amino group to the electron-accepting nitro group through the π-conjugated system. nih.gov Key vibrational modes include the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, and the C-O-C stretching of the benzyloxy moiety.
In a related compound, 2,4-dichloro-6-nitrophenol , FT-IR and FT-Raman spectra have been recorded and analyzed with the aid of density functional theory (DFT) calculations. nih.gov The characteristic vibrational bands for the hydroxyl, nitro, and chloro-substituted benzene (B151609) ring were assigned.
For nitrophenol isomers in general, Raman spectroscopy can distinguish between them based on their unique vibrational fingerprints. For instance, o-nitrophenol shows characteristic Raman peaks at 1134 and 1232 cm⁻¹, while p-nitrophenol has distinct peaks at 1167, 1279, 1333, and 1430 cm⁻¹. spectroscopyonline.com The asymmetric and symmetric stretching vibrations of the nitro group are particularly informative. spectroscopyonline.com
Table 2: Key Vibrational Modes for Nitrophenol Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|
| O-H Stretch (Phenolic) | 3200 - 3600 |
| N-H Stretch (Anilino) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=C Stretch (Aromatic) | 1400 - 1600 |
| NO₂ Asymmetric Stretch | 1500 - 1560 |
| NO₂ Symmetric Stretch | 1300 - 1370 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The compound 4-(benzyloxy)-2-nitrophenol (B132044) is noted as a synthetic building block for fluorescent ion indicators, which implies it possesses relevant photophysical properties. medchemexpress.commedchemexpress.com
The UV-Vis absorption spectra of nitrophenols are influenced by the conjugated system of the benzene ring and the electronic nature of the substituents. The presence of a hydroxyl (electron-donating) and a nitro (electron-withdrawing) group on the benzene ring leads to absorption bands in the UV region. The position of these bands can be affected by the solvent polarity and pH. For p-nitrophenol, an absorption maximum is observed around 320 nm in alkaline medium due to the formation of the nitrophenolate ion, which shifts to around 400 nm in acidic medium. researchgate.net The benzyloxy group in this compound is expected to influence the electronic transitions, likely causing a shift in the absorption maxima compared to unsubstituted nitrophenols.
Fluorescence spectroscopy of nitrophenol derivatives can be complex. While many nitrophenols are non-fluorescent or weakly fluorescent, their derivatives can exhibit fluorescence. For instance, the fluorescence of a coumarin (B35378) derivative is quenched in the presence of p-nitrophenol, a phenomenon that can be used for detection purposes. nih.gov A comprehensive study on 4-benzyloxy-2-nitroaniline has explored its UV-Vis and fluorescence spectra to understand the intramolecular charge transfer interactions. nih.gov
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The molecular weight of this compound is 245.23 g/mol . lookchem.com
In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragment ions are detected. For nitrophenols, common fragmentation pathways involve the loss of the nitro group (NO₂) or the hydroxyl group (OH). The mass spectrum of p-nitrophenol, for example, shows a molecular ion peak at m/z 139 and a base peak at m/z 65, along with other fragment ions. libretexts.org
For this compound, a likely fragmentation pattern would involve the cleavage of the benzylic ether bond. The formation of a benzyl cation (C₇H₇⁺) at m/z 91 is a very common fragmentation pathway for compounds containing a benzyl group. Other fragments would arise from the nitrophenol portion of the molecule. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the parent ion and its fragments with high accuracy.
X-ray Diffraction Crystallography for Solid-State Structure Elucidation
X-ray diffraction crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been reported, the structures of several of its derivatives have been determined.
A detailed crystallographic study has been performed on (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol . researchgate.netnih.gov This compound crystallizes in the monoclinic space group P2₁/c. researchgate.netnih.gov Another related compound, 4-Benzyloxy-2-nitroaniline , crystallizes in the monoclinic space group P2₁/c as well. iucr.org The crystal structure of 1-[(3-Benzyloxy-2-nitrophenoxy)methyl]benzene has also been reported, crystallizing in the triclinic space group P-1. iucr.org
Table 3: Crystal Data for Derivatives of this compound
| Compound | (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol | 4-Benzyloxy-2-nitroaniline | 1-[(3-Benzyloxy-2-nitrophenoxy)methyl]benzene |
|---|---|---|---|
| Formula | C₂₀H₁₆N₂O₄ | C₁₃H₁₂N₂O₃ | C₂₀H₁₇NO₄ |
| Mr | 348.35 | 244.25 | 335.35 |
| Crystal system | Monoclinic | Monoclinic | Triclinic |
| Space group | P2₁/c | P2₁/c | P-1 |
| a (Å) | 15.3407 (5) | 5.7578 (12) | 7.6150 (4) |
| b (Å) | 9.5618 (3) | 26.192 (6) | 14.6248 (7) |
| c (Å) | 11.7616 (4) | 7.7338 (16) | 15.2915 (8) |
| α (˚) | 90 | 90 | 94.706 (1) |
| β (˚) | 100.615 (1) | 90.159 (4) | 101.627 (1) |
| γ (˚) | 90 | 90 | 90.572 (1) |
| V (ų) | 1695.72 (10) | 1166.3 (4) | 1661.80 (15) |
| Z | 4 | 4 | 4 |
Molecular Conformation and Intramolecular Interactions
In the solid state, the conformation of a molecule is influenced by both intramolecular and intermolecular forces. In the crystal structure of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol , the molecule adopts an E conformation about the C=N bond. researchgate.netnih.gov An important intramolecular O-H···N hydrogen bond is present, forming an S(6) ring motif. researchgate.netnih.gov The nitrobenzene (B124822) and benzyloxy rings are not coplanar with the central benzene ring, with dihedral angles of 4.34 (10)° and 27.66 (11)°, respectively. researchgate.netnih.gov
For 1-[(3-Benzyloxy-2-nitrophenoxy)methyl]benzene , the asymmetric unit contains two crystallographically independent molecules which exhibit different conformations. iucr.org In one molecule, the central benzene ring is nearly coplanar with one of the terminal benzene rings, while in the other molecule, the dihedral angles between the rings are more significant. iucr.org
Crystal Packing and Intermolecular Hydrogen Bonding Networks
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonding and π-π stacking. In the crystal of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol , molecules are linked into zigzag chains along the rsc.org direction via C-H···O hydrogen bonds. researchgate.netnih.gov These chains are further connected through π-π interactions, with an inter-centroid distance of 3.7048 (15) Å, forming slabs parallel to the bc plane. researchgate.netnih.gov
In the crystal structure of 4-Benzyloxy-2-nitroaniline , the packing is stabilized by N-H···O hydrogen bonds and C-H···π interactions. iucr.org The N-H···O hydrogen bonds link the molecules into rows. The crystal packing of 1-[(3-Benzyloxy-2-nitrophenoxy)methyl]benzene is characterized by an inversion dimer linked by a pair of C-H···O hydrogen bonds for one of the independent molecules, and further stabilized by C-H···π and π-π stacking interactions. iucr.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol |
| 2-(benzyloxy)-4-fluoro-1-nitrobenzene |
| 4-(4-benzyloxyphenyl)-2-nitrophenol |
| 2,4-dichloro-6-nitrophenol |
| o-nitrophenol |
| p-nitrophenol |
| 4-benzyloxy-2-nitroaniline |
| 1-[(3-Benzyloxy-2-nitrophenoxy)methyl]benzene |
| 2-(benzyloxy)-4-fluoroaniline |
Pi-Pi Stacking and Other Non-Covalent Interactions in the Solid State
The three-dimensional architecture of organic molecules in the solid state is governed by a variety of non-covalent interactions. mdpi.com These forces, which include hydrogen bonding, π-π stacking, and C-H···π interactions, are crucial for understanding crystal packing and the physical properties of the material. mdpi.comresearchgate.net In the context of this compound and its derivatives, these interactions dictate the supramolecular assembly.
Crystal structure analyses of closely related compounds reveal the significance of these weak forces. For instance, in the crystal structure of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol, a derivative sharing the benzyloxy and a nitrophenyl moiety, molecules are linked into slabs by a combination of C—H⋯O hydrogen bonds and π–π interactions. researchgate.net The π–π stacking interactions occur between the nitrophenyl groups of adjacent molecules, with a measured inter-centroid distance of 3.7048 (15) Å. researchgate.net Additionally, C—H⋯π interactions are observed within the crystal packing. researchgate.net
Similarly, studies on other nitrophenol-containing structures underscore the role of these interactions. The crystal structure of methyl 4-hydroxy-3-nitrobenzoate features π-stacking interactions between adjacent aromatic rings, with centroid-to-centroid distances of 3.713 (3) Å and 3.632 (3) Å. mdpi.com A cocrystal of 4-nitrophenol (B140041) with 2,1,3-benzoselenadiazole (B1677776) is stabilized by π···π stacking interactions between chains. mdpi.com The introduction of bulky groups can be used as a strategy to sterically suppress strong π–π interactions between aromatic rings, which can be useful in materials science applications. rsc.org The stabilization of polymeric micelles has also been shown to increase with π-π stacking effects introduced by aromatic groups. nih.gov
These non-covalent interactions are fundamental in crystal engineering, allowing for the design of supramolecular structures by choosing precursor molecules with appropriate functional groups capable of forming desired interactions. researchgate.net
Table 1: Examples of Non-Covalent Interactions in Nitrophenol Derivatives
| Compound/System | Interaction Type | Measured Distance (Å) | Reference |
| (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol | π–π stacking | 3.7048 (15) | researchgate.net |
| Methyl 4-hydroxy-3-nitrobenzoate (Molecule A) | π-stacking | 3.713 (3) | mdpi.com |
| Methyl 4-hydroxy-3-nitrobenzoate (Molecule B) | π-stacking | 3.632 (3) | mdpi.com |
| Sulfonamide derivative | π–π stacking | 3.6159 (7) | iucr.org |
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used for studying materials with unpaired electrons. While this compound is not intrinsically paramagnetic, its derivatives, particularly radical anions, can be generated and analyzed by ESR to probe their electronic structure.
The generation of paramagnetic species from nitrophenol compounds is often achieved through electrochemical reduction. researchgate.netresearchgate.netuchile.cl Studies on o-, m-, and p-nitrophenol have shown that their corresponding mono-negative radical ions can be generated at a mercury pool electrode or within a microwave cavity. researchgate.netresearchgate.net These radical anions are typically transient, with reported half-lives of about two seconds, decaying via a first-order reaction. researchgate.netresearchgate.net
ESR spectra of these species provide valuable information, primarily through the analysis of hyperfine coupling constants, which describe the interaction between the unpaired electron and nearby magnetic nuclei (e.g., ¹H and ¹⁴N). uchile.cl For example, the ESR spectrum of the 5-nitropyrimidine (B80762) anion radical was interpreted based on couplings to a nitrogen nucleus, a pair of equivalent protons, three additional nitrogen nuclei, and another proton. uchile.cl The solvent can also significantly influence the ESR spectra; for the m-nitrophenol negative ion, different solvates in a mixed water-dimethylformamide (DMF) solvent were identified, each giving rise to a distinct spectrum. acs.org
In the study of Schiff bases with nitro substituents, anion radicals were generated by electrochemical reduction in dimethyl sulfoxide (B87167) (DMSO) and were found to be moderately stable. uchile.cl The resulting well-resolved ESR spectra allowed for the assignment of hyperfine splitting constants by comparison with similar structures and with the aid of computer simulations. uchile.cl
Table 2: Summary of ESR Observations on Nitrophenol-Related Species
| Compound | Method of Radical Generation | Key Observation | Reference |
| o-, m-, p-Nitrophenol | Electrochemical reduction | Well-resolved EPR spectra of mono-negative ions were obtained. | researchgate.netresearchgate.net |
| Nitrophenol radical ions | Electrochemical reduction | Radical ions decayed by a first-order reaction with a half-life of ~2 seconds. | researchgate.netresearchgate.net |
| m-Nitrophenol | Electrochemical reduction | ESR spectra were sensitive to solvent composition, revealing different solvates. | acs.org |
| Schiff bases with nitro groups | Electrochemical reduction in DMSO | Moderately stable anion radicals were generated, allowing for detailed analysis of hyperfine coupling constants. | uchile.cl |
Thermal Analysis Techniques (TGA, DTA, DTG)
Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Derivative Thermogravimetry (DTG), are essential for characterizing the thermal stability and decomposition profile of chemical compounds. uobaghdad.edu.iq These methods measure changes in physical and chemical properties as a function of temperature.
Detailed analysis of o-nitrophenol shows a single-step thermal degradation pattern. researchgate.net Its decomposition begins at approximately 118°C and concludes around 158°C, resulting in a weight loss of 62.54%. researchgate.net The DTA thermogram for o-nitrophenol displays an endothermic peak at 146.03°C, corresponding to its decomposition, while the DTG curve indicates the maximum rate of decomposition (T_max) occurs at 136.40°C. researchgate.net
In comparison, m-nitrophenol exhibits different thermal behavior. researchgate.net Its thermal degradation starts at a higher temperature of around 193°C and ends at about 233°C, with a weight loss of 60.30%. researchgate.net The DTA thermogram for m-nitrophenol shows two endothermic peaks: one for melting at 97.21°C and a second for decomposition at 217.94°C. researchgate.net The T_max from the DTG curve for the control sample was found to be 209.81°C. researchgate.net For 4-nitrophenol, a study on a composite material containing it reported an initial degradation temperature (T_onset) of 170 °C from TGA analysis. dergipark.org.tr
This comparative data highlights how the position of the nitro and hydroxyl groups on the phenol (B47542) ring significantly influences the thermal stability of the compound.
Table 3: Comparative Thermal Analysis Data for Nitrophenol Isomers
| Parameter | o-Nitrophenol | m-Nitrophenol | Reference(s) |
| TGA Onset Temp. | ~118°C | ~193°C | researchgate.netresearchgate.net |
| TGA End Temp. | ~158°C | ~233°C | researchgate.netresearchgate.net |
| TGA Weight Loss | 62.54% | 60.30% | researchgate.netresearchgate.net |
| DTA Peak (Decomposition) | 146.03°C (endothermic) | 217.94°C (endothermic) | researchgate.netresearchgate.net |
| DTG T_max | 136.40°C | 208.21°C | researchgate.netresearchgate.net |
Computational and Theoretical Chemistry Studies of 2 Benzyloxy 4 Nitrophenol
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on its electronic structure. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine optimized molecular geometry, vibrational frequencies, and electronic properties, which in turn predict the molecule's reactivity and spectroscopic signatures. nih.gov
For molecules structurally similar to 2-(benzyloxy)-4-nitrophenol, such as 4-benzyloxy-2-nitroaniline, DFT has been used extensively. nih.gov In such studies, a basis set like 6-311G(d,p) is often employed to model the molecule's electronic distribution. nih.gov DFT calculations can elucidate the effects of intramolecular charge transfer, for instance, from an electron-donating group to an electron-accepting nitro group through a π-conjugated system. nih.gov
Key reactivity descriptors derived from DFT include:
Molecular Electrostatic Potential (MEP): The MEP surface map identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the nitro group and the phenolic proton would be expected to be primary electrophilic and acidic sites, respectively, while the oxygen atoms and the phenyl rings would represent nucleophilic regions. researchgate.net
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nih.govresearchgate.net
Table 1: Representative DFT-Calculated Reactivity Descriptors (Hypothetical for this compound based on similar compounds)
| Parameter | Predicted Value/Region | Significance |
|---|---|---|
| HOMO Energy | ~ -6.2 eV | Indicates electron-donating capability |
| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | ~ 4.7 eV | Relates to chemical stability and reactivity |
| MEP Negative Region | Oxygen atoms (nitro, ether, hydroxyl) | Sites for electrophilic attack |
Note: The values are illustrative and based on data for structurally related molecules. researchgate.net
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. uwosh.edu These methods, such as Hartree-Fock (HF), are generally more computationally demanding than DFT but can provide a high degree of accuracy. evitachem.com They are particularly useful for analyzing molecular orbitals (MOs) and understanding electronic transitions. uwosh.educhem-soc.si
Ab initio calculations provide a detailed description of the molecular orbitals, which are mathematical functions describing the wave-like behavior of electrons. Analysis of these orbitals helps in understanding the bonding and electronic structure of this compound.
Key applications include:
Frontier Molecular Orbital (FMO) Analysis: Like with DFT, ab initio methods are used to calculate HOMO and LUMO energies and visualize their spatial distribution. chem-soc.si For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the benzyloxy oxygen, while the LUMO would be concentrated on the electron-withdrawing nitrophenyl moiety. This separation facilitates intramolecular charge transfer (ICT), a key feature of many nitroaromatic compounds. chem-soc.si
Natural Bond Orbital (NBO) Analysis: This analysis provides insights into intra- and intermolecular bonding and interactions. For a molecule like this compound, NBO analysis can quantify the stability arising from hyperconjugative interactions, such as those involving the lone pairs of oxygen atoms and the π-systems of the aromatic rings. It can also identify and characterize hydrogen bonds. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals how the molecule behaves in different environments (e.g., in a solvent or interacting with a protein). researchgate.net
For a flexible molecule like this compound, which has rotational freedom around the ether linkage and the C-O bond, MD simulations are invaluable for:
Solvent Effects: Simulating how the presence of a solvent, like water or ethanol (B145695), affects the molecule's conformation and dynamics.
Flexibility and Stability: Understanding the dynamic behavior and stability of the molecule and its derivatives when bound to a biological target, which is crucial in drug design. researchgate.nettib.eu
Spectroscopic Property Prediction and Comparison with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm the molecular structure. DFT and ab initio methods are commonly used to calculate the vibrational frequencies (FTIR and Raman), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net
For a related compound, 4-benzyloxy-2-nitroaniline, a detailed comparison between theoretical and experimental spectra has been performed. nih.gov The calculated vibrational frequencies are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the theoretical model. researchgate.net
Table 2: Comparison of Predicted vs. Experimental Spectroscopic Data (Based on data for analogous compounds)
| Spectroscopic Method | Predicted Data (DFT) | Experimental Data Correlation | Key Assignments |
|---|---|---|---|
| FTIR | Scaled vibrational frequencies (cm⁻¹) | Good agreement with experimental peaks | C-H stretching, NO₂ asymmetric/symmetric stretching, C=C ring stretching, C-O-C stretching |
| UV-Vis | Electronic transition wavelengths (nm) and oscillator strengths | Correlates with absorption maxima (λmax) | π → π* and n → π* transitions associated with the aromatic rings and nitro group |
| ¹H NMR | Chemical shifts (ppm) | Good linear correlation with experimental shifts | Distinct signals for aromatic protons, benzylic protons (CH₂), and phenolic proton (OH) |
This table illustrates the typical correlation found in studies of similar molecules. nih.govresearchgate.net Such comparisons are crucial for validating both the synthesized structure and the computational model used.
Reaction Mechanism Modeling and Energy Profile Elucidation
Computational methods are instrumental in mapping the pathways of chemical reactions. By calculating the energies of reactants, transition states (TS), intermediates, and products, chemists can construct a reaction energy profile. This profile reveals the activation energy (energy barrier) and the thermodynamics of a reaction, providing a deeper understanding of its feasibility and kinetics. whiterose.ac.uk
For this compound, several reactions could be modeled:
Deprotonation: The acidity of the phenolic hydroxyl group can be calculated, and the mechanism of its reaction with a base can be modeled.
Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the aromatic ring, making it susceptible to nucleophilic attack. Computational modeling can explore the energy profile of substituting the nitro group or other leaving groups on the ring, proceeding through a Meisenheimer complex intermediate. lookchem.com
Ether Cleavage: The mechanism for the cleavage of the benzyloxy ether bond under various conditions could be elucidated.
A computed reaction profile typically shows the free energy change as the reaction progresses along a reaction coordinate. The peaks on this profile correspond to high-energy transition states, and the valleys represent stable intermediates. whiterose.ac.uksci-hub.se For example, a study on the formation of quinone methides from related phenols used DFT to calculate the gas-phase energy profile, identifying the key transition states and intermediates involved in the process. acs.org
Molecular Docking and Ligand-Target Interaction Studies (for derivatives)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery and helps in understanding the structural basis of a ligand's biological activity. nih.gov While studies may not focus on this compound itself, numerous docking studies have been performed on its derivatives to explore their potential as therapeutic agents. mdpi.comumsha.ac.ir
These studies often involve modifying the core structure to enhance binding affinity and specificity for a biological target. For example, derivatives of 4-(benzyloxy)-2-hydroxybenzaldehyde (B183881), a closely related precursor, have been synthesized and docked into the active sites of various enzymes. researchgate.net
Table 3: Summary of Molecular Docking Studies on Derivatives Related to this compound
| Derivative Class | Target Protein | Key Interactions Observed | Potential Application | Reference |
|---|---|---|---|---|
| 3-(2-aminoheterocycle)-4-benzyloxyphenyl-benzamides | BACE-1 | Hydrogen bonds between the amino group and Asp32; benzyloxy oxygen interacts with Arg235. | Alzheimer's Disease | mdpi.com |
| Schiff base of 4-(benzyloxy)-2-hydroxybenzaldehyde | C. albicans sterol 14-alpha demethylase | Hydrophobic interactions within the active site. | Antifungal Agent | researchgate.net |
| 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles with benzyloxy phenyl moiety | Butyrylcholinesterase (BChE) | Binding to both catalytic and peripheral anionic sites of the enzyme. | Alzheimer's Disease | umsha.ac.ir |
These studies collectively demonstrate that the benzyloxy phenyl moiety is a versatile scaffold. The benzyloxy group often occupies hydrophobic pockets in protein active sites, while the functional groups on the phenol ring (e.g., nitro, hydroxyl, or modified groups) form specific hydrogen bonds or other polar interactions that anchor the ligand and determine its inhibitory activity. mdpi.comresearchgate.nettandfonline.com
Emerging Applications in Organic Synthesis and Medicinal Chemistry Research
A Versatile Synthetic Building Block
The strategic placement of its functional groups makes 2-(Benzyloxy)-4-nitrophenol an exceptionally useful intermediate in multi-step organic syntheses. cymitquimica.com Chemists leverage its reactivity to construct intricate molecular architectures that would be otherwise difficult to access.
Precursor to Fluorescent Ion Indicators
A notable application of this compound is in the synthesis of fluorescent ion indicators. chemsrc.comcymitquimica.commedchemexpress.com These specialized molecules are designed to bind to specific ions, resulting in a measurable change in their fluorescent properties. This allows researchers to detect and quantify the concentration of ions in various biological and environmental samples. The synthesis of these indicators often involves the strategic modification of the this compound backbone. chemsrc.comcymitquimica.commedchemexpress.comtargetmol.com
Intermediate in the Synthesis of Complex Organic Molecules
The compound serves as a crucial intermediate in the assembly of more complex organic molecules. chemsrc.com Its benzyloxy group can act as a protecting group for the phenol (B47542), allowing for selective reactions at other sites of the molecule. researchgate.net The nitro group can be readily reduced to an amino group, which then opens up a plethora of synthetic possibilities for further functionalization. For instance, it has been used in the synthesis of natural products like 2,7-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DHBOA) and 2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one (TRIBOA) through selective reductive cyclization. researchgate.net
Building Block for Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. this compound is a valuable starting material for the creation of various heterocyclic systems. targetmol.com The presence of the nitro and hydroxyl groups allows for the construction of fused ring systems through cyclization reactions. The synthesis of diverse nitrogenous heterocycles such as benzimidazoles, benzotriazoles, and quinoxalinones has been achieved using related building blocks, highlighting the potential of this class of compounds. nih.gov
Contributions to Medicinal Chemistry Scaffold Development
The development of new molecular scaffolds is a cornerstone of medicinal chemistry, providing the foundation for the discovery of novel drugs. ekb.egacs.org this compound and its derivatives are proving to be valuable in this endeavor. chemsrc.comlookchem.com
Intermediate for Pharmaceutical Compound Synthesis
The compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds. chemsrc.comlookchem.comlookchem.com Its structural motifs are found in molecules designed to interact with specific biological targets. For example, derivatives of this compound have been utilized in the synthesis of anilide compounds that act as acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, which are being investigated for their potential role in managing high cholesterol. lookchem.com Furthermore, related benzothiazole (B30560) scaffolds have been developed as potent DNA gyrase inhibitors with activity against clinically relevant bacteria. acs.org The synthesis of 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives as BACE-1 inhibitors for potential Alzheimer's disease therapy also highlights the utility of this chemical framework. nih.gov
Below is a table summarizing some pharmaceutical compounds and their synthetic intermediates, including those related to this compound.
| Pharmaceutical Target/Application | Intermediate Compound | Reference |
| Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors | 2-Nitro-4-(phenylmethoxy)phenol | lookchem.com |
| DNA Gyrase Inhibitors | 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid | acs.org |
| BACE-1 Inhibitors | 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives | nih.gov |
| Kinase Inhibitors | 2-(6-(benzyloxy)-1H-benzo[d]imidazol-1-yl)-8-chloroquinoline | acs.org |
Precursor for Novel Biologically Active Molecules
The inherent reactivity of this compound allows for its use as a precursor in the generation of novel molecules with potential biological activity. medchemexpress.com The nitro group, for instance, is a common feature in compounds with antimicrobial and anticancer properties. By modifying the core structure of this compound, chemists can create libraries of new compounds to be screened for a wide range of biological activities, from antimicrobial and anticancer to anti-inflammatory effects. Research has shown that quinoline (B57606) derivatives, which can be synthesized from related precursors, exhibit promising anticancer, antimicrobial, and antimalarial potential.
Applications in Agrochemical Research as an Intermediate
While specific, large-scale applications of this compound in the agrochemical industry are not extensively documented in publicly available literature, its chemical structure firmly places it within the class of nitrophenol ethers, a group of compounds widely recognized as valuable intermediates in the synthesis of various agrochemicals. The inherent reactivity of its functional groups—the nitrated benzene (B151609) ring and the benzyloxy ether moiety—makes it a versatile building block for creating more complex molecules with desired biological activities, particularly in the development of herbicides.
Research into agrochemical synthesis frequently utilizes nitrophenol derivatives as foundational scaffolds. jebas.org The nitro group is a key functional component, often serving as a precursor to an amino group through reduction. This amine can then undergo a variety of chemical transformations to build the final, active agrochemical ingredient. The ether linkage, in this case, the benzyloxy group, can either be a stable part of the final molecule's structure or act as a protecting group for the phenolic hydroxyl during intermediate synthetic steps.
A prominent area where intermediates structurally similar to this compound are employed is in the synthesis of diphenyl ether herbicides. nih.gov This class of herbicides acts by inhibiting the enzyme protoporphyrinogen (B1215707) IX oxidase (PPO), a critical component in the chlorophyll (B73375) and heme biosynthesis pathways in plants. nih.gov The manufacturing process for these herbicides often involves the coupling of two substituted phenyl rings, one of which is typically a nitrophenol derivative.
For instance, the synthesis of novel 5-acylbarbituric acid derivatives containing maleimide (B117702) moieties, which have shown herbicidal activity, starts from substituted nitrophenols like 2-chloro-4-fluoro-5-nitrophenol. acs.org This highlights a general synthetic strategy where the nitrophenol core is a crucial starting material. Although this compound is not explicitly named in this context, its structure suggests it could potentially be used in similar synthetic routes to produce new active compounds for crop protection.
The broader category of nitrophenols serves as precursors for a range of pesticides, including insecticides and fungicides. agriplantgrowth.comnih.gov For example, 4-Nitrophenol (B140041) is a well-known intermediate in the production of the organophosphate insecticide methyl parathion (B1678463) and is also used as a raw material for fungicides. agriplantgrowth.commdpi.com The presence of the benzyloxy group in this compound adds a layer of complexity and potential for creating derivatives with unique properties compared to simpler nitrophenols.
The following table provides examples of agrochemicals synthesized from the broader class of nitrophenol intermediates, illustrating the potential synthetic pathways and applications for compounds like this compound.
| Intermediate Compound | Resulting Agrochemical Class | Example of Final Product |
| Substituted Nitrophenyl Ethers | Diphenyl Ether Herbicides | Acifluorfen |
| 4-Nitrophenol | Organophosphate Insecticides | Methyl Parathion agriplantgrowth.com |
| 2-Amino-4-nitrophenol (B125904) | Dye intermediate for leather/textiles | CI Mordant Brown 33 iarc.fr |
| 4-methyl-3-nitrophenol | Ether-derivative Herbicides | Various (Patented) google.com |
Advanced Materials and Catalysis Research Involving 2 Benzyloxy 4 Nitrophenol Derivatives
Design and Synthesis of Ligands for Metal Complexation
The foundation for many applications of 2-(benzyloxy)-4-nitrophenol derivatives lies in their ability to act as ligands that can form stable complexes with a wide range of metal ions. The synthesis of these ligands, particularly Schiff bases, is a key area of research, enabling the creation of intricate molecular architectures for catalysis and materials science.
Schiff base ligands are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. ijmcmed.org In the context of benzyloxy-nitrophenol structures, a common precursor is 4-(benzyloxy)-2-hydroxybenzaldehyde (B183881). This aldehyde can be reacted with various aminophenol derivatives to yield complex Schiff base ligands that incorporate the core structural features of this compound. rsc.orgresearchgate.net
For instance, the reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with aminophenols like 2-amino-6-chloro-4-nitrophenol (B3029376) results in the formation of multidentate Schiff base ligands. researchgate.net A representative synthesis involves refluxing equimolar amounts of the aldehyde and the chosen amine in an ethanolic or methanolic solution. researchgate.net This straightforward procedure allows for the creation of a library of ligands with varied electronic and steric properties. One such synthesized ligand is 2-((4-(benzyloxy)-2-hydroxybenzylidene)amino)-6-chloro-4-nitrophenol. researchgate.net Another example is the synthesis of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol, which is formed by refluxing 4-benzyloxy-2-hydroxybenzaldehyde with 4-nitrobenzeneamine. researchgate.net
The general synthetic approach is summarized in the table below.
| Aldehyde Precursor | Amine Reactant | Resulting Schiff Base Ligand Example |
| 4-(Benzyloxy)-2-hydroxybenzaldehyde | 2-Amino-6-chloro-4-nitrophenol | 2-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-6-chloro-4-nitrophenol (H₂L³) researchgate.net |
| 4-(Benzyloxy)-2-hydroxybenzaldehyde | 4-Nitrobenzeneamine | (E)-5-Benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol researchgate.net |
| 4-(Benzyloxy)-2-hydroxybenzaldehyde | 4-((4-(benzyloxy)-2-hydroxybenzylidene)amino)-[1,1'-biphenyl]-3-ol | 4-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-[1,1'-biphenyl]-3-ol (H₂L¹) researchgate.net |
Schiff bases derived from precursors like 4-(benzyloxy)-2-hydroxybenzaldehyde are versatile chelating agents that readily form stable complexes with transition metals. mdpi.com The coordination of these ligands with metal ions such as Co(II), Ni(II), Cu(II), and Zn(II) has been studied extensively. researchgate.netmdpi.com
Spectroscopic and analytical data suggest that these Schiff base ligands typically coordinate with the metal ion in a 1:1 molar ratio. researchgate.net The coordination often occurs through the nitrogen atom of the azomethine group (-CH=N-) and the deprotonated oxygen atoms from the phenolic hydroxyl groups, creating a stable tridentate ONO chelation environment. researchgate.net The resulting metal complexes often have a general formula of [M(L)(H₂O)₂(CH₃COO)], where L represents the Schiff base ligand. researchgate.net The low molar conductance values of these complexes in solution indicate their non-electrolytic nature. researchgate.net Depending on the metal ion, the resulting complexes can adopt various geometries, such as octahedral or square planar structures. researchgate.net This coordination significantly enhances the chemical and physical properties of the ligand, leading to improved stability and reactivity, which are crucial for catalytic applications. rsc.org
Catalytic Applications of Metal Complexes and Derivatives
The metal complexes formed from this compound-related ligands are of significant interest for their catalytic prowess. Their structural diversity and tunable electronic properties make them suitable for a range of catalytic reactions, spanning both homogeneous and heterogeneous systems.
Metal complexes of Schiff bases are known to function as effective catalysts in a variety of homogeneous reactions. nih.gov These applications include oxidation of organic compounds, various cross-coupling reactions, and aldol (B89426) reactions. rsc.orgnih.gov The catalytic activity stems from the ability of the metal center to cycle through different oxidation states, a process that is finely tuned by the electronic environment provided by the Schiff base ligand. While specific studies focusing exclusively on this compound derivatives in homogeneous catalysis are not widespread, the broader class of related transition metal-Schiff base complexes has demonstrated significant potential. rsc.orgnih.gov This suggests that complexes derived from benzyloxy-nitrophenol ligands could be promising candidates for such catalytic transformations.
A significant area of application for metal complexes and derivatives is in heterogeneous catalysis, especially for the reduction of nitroaromatic compounds. mdpi.com The reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP) is a widely used model reaction to evaluate the efficiency of new catalysts. mdpi.comnih.govcore.ac.uk This reaction is environmentally important and yields 4-aminophenol, a valuable intermediate in the pharmaceutical industry. nih.govresearchgate.net
The catalytic process typically involves the use of a reducing agent, most commonly sodium borohydride (B1222165) (NaBH₄). In an aqueous solution, NaBH₄ causes the deprotonation of 4-nitrophenol, leading to the formation of the 4-nitrophenolate (B89219) ion, which has a characteristic UV-Vis absorption peak around 400 nm. mdpi.comcore.ac.uk The reduction reaction proceeds very slowly in the absence of a catalyst. However, upon introduction of a suitable catalyst, such as a metal-Schiff base complex, the reaction rate increases dramatically. mdpi.comcore.ac.uk The catalyst provides a surface where both the borohydride ions and the nitrophenolate ions can adsorb, facilitating the transfer of electrons and subsequent reduction to 4-aminophenol. core.ac.uk
Copper(II) complexes with N,O-chelating Schiff base ligands, which are structurally analogous to those derived from benzyloxy-nitrophenol precursors, have shown high catalytic activity in this reduction. mdpi.comcore.ac.uk The performance of these catalysts can be monitored by observing the decrease in the 4-nitrophenolate absorption peak and the appearance of a new peak for 4-aminophenol.
The table below shows the catalytic performance of representative copper(II)-Schiff base complexes in the reduction of 4-nitrophenol.
| Catalyst (Copper(II) Complex of) | Catalyst Loading (mol%) | Conversion (%) | Time (min) |
| N,N'-bis(salicylidene)-o-phenylenediamine | 1.0 | 97.5 | 60 |
| N'-salicylidene-2-aminothiazole | 1.0 | 95.2 | 60 |
| N'-salicylidene-2-aminophenol | 1.0 | 90.8 | 60 |
| (Data sourced from a study on related N,O-chelating Schiff base ligands. mdpi.comcore.ac.uk) |
These catalysts have also demonstrated good recyclability, maintaining high performance over several reaction cycles, which is a key advantage of heterogeneous systems. core.ac.uk
Integration in Functional Materials
Beyond catalysis, derivatives of this compound serve as crucial building blocks for the creation of advanced functional materials. Their unique molecular structure makes them suitable for applications in optics, sensing, and materials science.
The parent compound, 4-(benzyloxy)-2-nitrophenol (B132044), is recognized as a synthetic intermediate for producing fluorescent ion indicators. medchemexpress.com The fluorescence properties of these molecules can be modulated by the presence of the nitro and benzyloxy groups. This principle is extended to related structures; for example, quinoline (B57606) derivatives featuring a benzyloxy and a nitrophenoxy moiety exhibit tunable fluorescence and charge-transfer properties, making them valuable in materials science.
Furthermore, ligands derived from similar structures, such as 5-(3,5-dicarboxybenzyloxy)isophthalic acid, have been used to construct coordination polymers. dntb.gov.ua These materials can form complex three-dimensional frameworks that exhibit interesting properties, including the ability to act as selective fluorescent sensors for detecting specific molecules like 4-nitrophenol in aqueous solutions. dntb.gov.ua This highlights the potential of using this compound derivatives to design and synthesize functional materials like chemosensors, photoactive materials, and even complex structures like covalent organic frameworks (COFs).
Optoelectronic Materials and Dye Applications
The unique electronic characteristics of this compound derivatives make them valuable precursors in the synthesis of materials for optoelectronics and as functional dyes. The interplay between the electron-donating and electron-withdrawing groups within their molecular framework gives rise to interesting optical properties.
Research has demonstrated the synthesis of novel azo dyes derived from 4-benzyloxyphenol, a related compound, for dyeing polyester (B1180765) fibers. These dyes, prepared by coupling 4-benzyloxyphenol with various heterocyclic amines, exhibit good wash fastness and produce a range of red-orange shades. researchgate.net The solvatochromism of these dyes, which is the change in color with the polarity of the solvent, has been studied, indicating their potential for use in environments with varying polarity. researchgate.net
Furthermore, Schiff base ligands synthesized from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with aminophenol derivatives have been used to create a series of metal complexes with Co(II), Ni(II), Cu(II), and Zn(II). chesci.com These complexes have been characterized using various spectroscopic techniques, and their antioxidant activities have been evaluated, with Cu(II) complexes showing high potency. chesci.com The study of such metal complexes is crucial for the development of new materials with potential applications in catalysis and materials science.
In the field of nonlinear optical (NLO) materials, organic crystals are of significant interest due to their large second-order optical nonlinearities. A notable example is the 2-amino 4-methylpyridinium 4-nitrophenolate 4-nitrophenol (2A4MPPP) crystal. nih.gov This material, formed by the interaction between the 4-nitrophenolate anion and a pyridinium (B92312) cation, demonstrates enhanced second-order nonlinearity, making it a promising candidate for applications in high-frequency conversion devices. nih.gov The structural and thermal properties of such crystals are critical for their practical application in optoelectronic devices. nih.gov
Table 1: Optoelectronic and Dye Applications of this compound Derivatives and Related Compounds
| Compound/Derivative Class | Application | Key Research Finding(s) |
|---|---|---|
| Hetaryl-azophenol dyes from 4-benzyloxyphenol | Polyester fiber dyeing | Synthesized dyes afforded red-orange shades with excellent wash fastness properties. researchgate.net |
| Schiff base metal complexes from 4-(benzyloxy)-2-hydroxybenzaldehyde | Potential catalytic and material applications | Cu(II) complexes demonstrated the most potent antioxidant activity. chesci.com |
| 2-amino 4-methylpyridinium 4-nitrophenolate 4-nitrophenol (2A4MPPP) | Nonlinear Optical (NLO) material | The crystal exhibits enhanced second-order nonlinearity suitable for NLO devices. nih.gov |
| (E)-2-((4-(benzyloxy)benzylidene)amino)phenol | Semiconductor materials | This Schiff base molecule was found to have the greatest semiconductor character among related synthesized compounds. researchgate.net |
Sensing Materials (e.g., Fluorescent Sensors)
The structural framework of this compound derivatives is well-suited for the design of chemosensors, including fluorescent probes for the detection of various analytes. The ability to functionalize the core molecule allows for the introduction of specific recognition sites for metal ions and anions, leading to selective sensing capabilities.
4-(Benzyloxy)-2-nitrophenol itself is a known synthetic building block for the creation of fluorescent ion indicators. medchemexpress.com This highlights the foundational role of this chemical structure in the development of more complex sensing molecules.
Schiff base derivatives have been a particular focus of research in this area. For instance, a series of Schiff base ligands were synthesized from the condensation of 4-(benzyloxy)-2-hydroxybenzaldehyde with different aminophenol derivatives. chesci.com These ligands and their corresponding metal complexes were characterized, and their fluorescence properties were studied, indicating their potential as fluorescent sensors. chesci.com Another study focused on the solvatochromic and photophysical properties of Schiff bases derived from ((4-(benzyloxy)benzylidene)amino)phenol compounds, suggesting their utility as solvatochromic materials. researchgate.net
Furthermore, research into chemosensors for anion detection has utilized related structural motifs. While not directly a derivative of this compound, a benzimidazole-functionalized BODIPY derivative was developed as a colorimetric chemosensor. semanticscholar.orgmdpi.com This sensor demonstrated a selective color change from pink to yellow in the presence of the hydrogen sulfate (B86663) anion (HSO₄⁻), showcasing the potential for designing highly selective sensors based on specific molecular recognition events. semanticscholar.orgmdpi.com The design principles from such studies can inform the development of future sensors based on the this compound scaffold.
Table 2: Sensing Applications of this compound Derivatives and Related Compounds
| Compound/Derivative | Analyte Detected | Key Research Finding(s) |
|---|---|---|
| 4-(Benzyloxy)-2-nitrophenol | Precursor for ion indicators | Serves as a synthetic building block for fluorescent ion indicators. medchemexpress.com |
| Schiff bases from 4-(benzyloxy)-2-hydroxybenzaldehyde | Metal Ions (Co, Ni, Cu, Zn) | Metal complexes of these ligands were synthesized and characterized, with studies on their fluorescence properties. chesci.com |
| ((4-(Benzyloxy)benzylidene)amino)phenol compounds | Solvent Polarity | These Schiff bases can be used as solvatochromic materials, changing properties with solvent changes. researchgate.net |
| Benzimidazole-functionalized BODIPY derivative | Hydrogen Sulfate anion (HSO₄⁻) | Demonstrated selective colorimetric sensing with a distinct color change from pink to yellow. semanticscholar.orgmdpi.com |
Investigation of Biological Activities of 2 Benzyloxy 4 Nitrophenol and Its Analogues in Vitro Studies
In Vitro Antioxidant Activity Assessment (for derivatives)
The antioxidant capacity of derivatives of 2-(benzyloxy)-4-nitrophenol has been evaluated through various in vitro assays. A study investigating Schiff base ligands and their metal complexes found that a derivative, 2-((4-(benzyloxy)-2-hydroxybenzylidene)amino)-6-chloro-4-nitrophenol, demonstrated notable antioxidant activity. researchgate.netrsc.org The IC50 value, which represents the concentration required to scavenge 50% of free radicals, was determined to be 4.98 µM in a DPPH (2,2-diphenyl-1-picrylhydrazyl) antioxidant assay. rsc.org This activity is attributed to the hydrogen-donating ability of the phenolic hydroxyl group.
Further research on related benzothiazole (B30560) derivatives featuring a benzyloxy group has also highlighted their antioxidant potential. For instance, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives exhibited excellent antioxidant activities in the Oxygen Radical Absorbance Capacity (ORAC-FL) assay, with values ranging from 2.13 to 2.48 Trolox equivalents. nih.gov One particular compound from this series, 3h , which also showed potent MAO-B inhibitory activity, displayed an ORAC value of 2.27 Trolox equivalents. nih.gov
Additionally, thiourea (B124793) derivatives incorporating a 4-nitrophenyl group have been assessed for their radical scavenging effects. A compound bearing a 5-bromo-2-(4-nitrophenyl) moiety showed the highest activity among the synthesized compounds in one study, with a 47.08 ± 0.40% inhibition of DPPH radical at a concentration of 100 µM. dergipark.org.tr The presence of electronegative groups on the aromatic rings appears to contribute positively to the antioxidant effect. dergipark.org.tr
Table 1: In Vitro Antioxidant Activity of this compound Derivatives and Analogues
In Vitro Antimicrobial Activity Studies (for derivatives)
Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in these studies.
For example, a series of N,2,6-trisubstituted 1H-benzimidazole derivatives, including compounds with a 2-(4-nitrophenyl) and an N-benzyl group, have shown potent antibacterial activity. Specifically, compound 3k (2-(4-nitrophenyl), N-benzyl) was found to be effective against Methicillin-susceptible Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 4–16 μg/mL. nih.gov
In another study, Schiff base metal complexes derived from 4-(benzyloxy)-2-hydroxybenzaldehyde (B183881) were synthesized, and their antimicrobial activities were assessed. researchgate.net The parent ligands and their metal complexes were tested against bacterial strains such as S. aureus, B. subtilis, P. aeruginosa, and E. coli, as well as fungal strains like A. niger and C. albicans. The results indicated that the metal complexes were generally more potent than the free Schiff base ligands. researchgate.net
Furthermore, research on pyrazoline and hydrazone derivatives has demonstrated moderate antimicrobial activity. turkjps.org The MIC values for these compounds were found to be in the range of 32-512 μg/mL against various bacteria and fungi. turkjps.org For instance, certain pyrazoline derivatives showed the highest activity against E. faecalis with a MIC value of 32 µg/mL. turkjps.org
Table 2: In Vitro Antimicrobial Activity of this compound Analogues
Enzyme Inhibition Studies (e.g., related to 4-nitrophenol (B140041) substrates)
The 4-nitrophenol moiety is a well-established substrate for several enzymes, making it a valuable tool in enzyme inhibition studies. The release of 4-nitrophenol, a chromogenic product, from various substrates allows for the colorimetric determination of enzyme activity.
A prominent example is the use of 4-nitrophenol as a substrate for cytochrome P450 2E1 (CYP2E1). The hydroxylation of 4-nitrophenol to 4-nitrocatechol (B145892) is a specific marker for CYP2E1 activity. nih.gov Kinetic studies have shown that this reaction follows Michaelis-Menten kinetics, with an apparent Km value of approximately 30 µM in human liver microsomes. nih.gov Various compounds can inhibit this reaction, and their inhibitory constants (Ki) can be determined. For instance, mutual competitive inhibition has been observed between 4-nitrophenol and chlorzoxazone, another CYP2E1 substrate, with their Ki values being similar to their Km values. nih.gov
Alkaline phosphatase is another enzyme for which 4-nitrophenyl phosphate (B84403) serves as a common substrate. The enzymatic hydrolysis of this substrate releases 4-nitrophenol, which can be quantified. Steady-state kinetic analysis of calf intestine alkaline phosphatase using 4-nitrophenyl phosphate as a substrate yielded a Km of 40 ± 3 µM. nih.govbath.ac.uk This system is often used to characterize the inhibitory potential of various compounds. For example, sodium orthovanadate acts as a reversible inhibitor with a Ki value of 51 ± 8 nM, while EDTA is an irreversible inhibitor. nih.govbath.ac.uk
Furthermore, α-glucosidase activity can be assayed using p-nitrophenyl-α-D-glucopyranoside as a substrate. The inhibition of this enzyme is a therapeutic target for managing type 2 diabetes. The release of p-nitrophenol is monitored to assess the inhibitory effects of test compounds. nih.gov
Table 3: Enzyme Inhibition Data Related to 4-Nitrophenol Substrates
Cellular Mechanism of Action Studies (e.g., melanin (B1238610) excretion effects of analogues)
While direct studies on the effects of this compound analogues on melanin excretion are limited, research on structurally related phenolic compounds provides insights into potential mechanisms of action. The regulation of melanin synthesis and transport is a key area of interest in dermatology and cosmetology.
One of the primary targets for modulating melanin production is the enzyme tyrosinase. Some phenolic compounds are known to inhibit this enzyme. For example, hinokitiol (B123401), a tropolone (B20159) derivative, is a potent inhibitor of both the monophenolase and diphenolase activities of mushroom tyrosinase, with IC50 values of 9.67 µM and 0.21 µM, respectively. tandfonline.comtandfonline.com In cellular models, such as B16 melanoma cells, hinokitiol has been shown to inhibit cellular tyrosinase activity and melanin biosynthesis. tandfonline.comtandfonline.com Notably, p-nitrophenol has been used as a reference compound in studies comparing the inhibitory potency of various tyrosinase inhibitors. tandfonline.com
Beyond direct enzyme inhibition, some compounds can affect melanin levels through other cellular mechanisms, such as the regulation of melanosome export. Melanosomes are specialized organelles where melanin is synthesized and stored, and their transfer to surrounding keratinocytes is a critical step in skin pigmentation. A study on a chemically modified tetracycline, CMT-308, revealed that it can reduce extracellular melanin levels by selectively inhibiting melanosome export, leading to a perinuclear aggregation of melanosomes, without directly affecting melanin synthesis within the melanocytes. nih.gov
Another compound, Xanthohumol, has been shown to inhibit melanosome export in normal human melanocytes by reducing the number and total length of dendrites, which are crucial for melanosome transfer. researchgate.net These findings suggest that phenolic compounds and their analogues can influence pigmentation through multiple cellular pathways, including but not limited to direct enzyme inhibition.
Table 4: List of Compounds Mentioned
Analytical Methodologies for Research and Quantification of 2 Benzyloxy 4 Nitrophenol
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for the analysis of 2-(Benzyloxy)-4-nitrophenol, enabling its separation from complex mixtures and subsequent quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of nitrophenol derivatives. For compounds like this compound, Reverse-Phase HPLC (RP-HPLC) is often the method of choice. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase.
While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods for the closely related 4-nitrophenol (B140041) can provide a basis for methodology development. For instance, an isocratic ion-pair RP-HPLC method with UV-Vis detection has been developed for the simultaneous analysis of 4-nitrophenol and its metabolites. nih.gov This method utilizes a C18 column with a mobile phase of methanol (B129727) and a citrate (B86180) buffer. nih.gov Detection is typically carried out using a UV detector, as the nitro-aromatic structure of these compounds provides strong UV absorbance. nih.govresearchgate.net For enhanced sensitivity and selectivity, a fluorescence detector (FLD) can be used, particularly if the compound is naturally fluorescent or can be derivatized with a fluorescent tag.
A typical HPLC setup for the analysis of a similar compound, 4-nitrophenol, is detailed in the table below.
| Parameter | Value |
| Column | C18 |
| Mobile Phase | Methanol-0.01 M citrate buffer pH 6.2 (47:53 v/v) containing 0.03 M TBAB |
| Flow Rate | 1.0 ml/min |
| Detection | UV at 290 nm |
| Internal Standard | 4-ethylphenol |
| This data is based on the analysis of 4-nitrophenol and its metabolites and serves as a representative example. nih.gov |
Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile and semi-volatile organic compounds. While direct GC analysis of this compound might be challenging due to its relatively high boiling point and potential for thermal degradation, derivatization can be employed to increase its volatility and thermal stability.
Fast GC techniques, which utilize shorter columns, faster oven temperature ramps, and high carrier gas linear velocities, can significantly reduce analysis times without compromising resolution. sigmaaldrich.com For detection, a Flame Ionization Detector (FID) is commonly used for organic compounds, while a Mass Spectrometer (MS) can provide definitive identification. When using GC-MS, the mass spectrum of this compound would exhibit a molecular ion peak and characteristic fragmentation patterns that can be used for its unambiguous identification.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used to monitor the progress of chemical reactions, including the synthesis of this compound. weebly.comrsc.orgtanta.edu.eg By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it with a suitable solvent system, the separation of reactants, products, and byproducts can be visualized. weebly.comrsc.org
The choice of eluent is critical for achieving good separation. A mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate, is often used. The separated spots can be visualized under UV light, as the aromatic rings in the compounds absorb UV radiation, or by using staining agents like iodine. weebly.comrsc.org The relative retention factor (Rf) value of each spot is characteristic of the compound in a given solvent system and can be used for preliminary identification. TLC is an invaluable tool for determining the completion of a reaction and for optimizing purification conditions. weebly.com
Spectrophotometric Methods (UV-Vis) for Concentration Determination
UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely accessible method for determining the concentration of this compound in a solution. researchgate.net This technique is based on the principle that the compound absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The nitro-substituted aromatic ring in this compound gives rise to characteristic absorption peaks. nih.govresearchgate.netscienceopen.com
For the related compound p-nitrophenol, the absorption spectrum is pH-dependent. scienceopen.comresearchgate.net Under acidic conditions, it exhibits a characteristic absorption peak around 317 nm. nih.govresearchgate.netscienceopen.com By measuring the absorbance of a solution at this specific wavelength and using a calibration curve prepared from standards of known concentration, the concentration of the analyte can be accurately determined according to the Beer-Lambert law. nih.govresearchgate.net It is important to consider potential interference from other components in the sample that may also absorb at the analytical wavelength.
A study on the spectrophotometric determination of p-nitrophenol highlighted the interference of nano-Fe(OH)3, which also absorbs at the characteristic wavelengths of PNP. nih.govresearchgate.netscienceopen.com This underscores the importance of sample preparation and the use of appropriate blank solutions to ensure accurate quantification.
Electrochemical Detection Methods for Trace Analysis
Electrochemical methods offer high sensitivity and are well-suited for the trace analysis of electroactive compounds like this compound. scispace.com The nitro group in the molecule is readily reducible, making it a good target for electrochemical detection techniques such as differential pulse voltammetry. researchgate.net
While specific methods for this compound are not readily found, studies on similar nitroaromatic compounds demonstrate the feasibility of this approach. For example, a method for the simultaneous determination of five nitro-substituted aromatic compounds, including 4-nitrophenol, was developed using differential pulse voltammetry at a hanging mercury drop electrode. researchgate.net This method achieved detection limits in the range of 0.05–3.0 mg/L. researchgate.net
To enhance sensitivity and selectivity, chemically modified electrodes are often employed. scispace.comnih.govnih.gov These modifications can involve the use of nanomaterials like graphene, which can increase the electrode surface area and facilitate the electrochemical reaction. scispace.comnih.gov The reduction of 4-nitrophenol to p-(hydroxyamino)-phenol is a four-electron, four-proton transfer process, and the peak potential is pH-dependent. nih.gov
| Technique | Electrode | pH | Peak Potential (vs. Ag/AgCl) |
| Differential Pulse Voltammetry | Hanging Mercury Drop Electrode | 5.4 | -376 mV |
| This data is for the related compound 4-nitrophenol and illustrates the principles of electrochemical detection. researchgate.net |
Advanced Mass Spectrometry for Identification and Quantification (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique that combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. nih.govnih.gov This method is ideal for the unambiguous identification and precise quantification of this compound, even in complex matrices. nih.govnih.gov
In an LC-MS/MS analysis, the compound is first separated from other components in the sample by the LC system. The eluent from the LC is then introduced into the mass spectrometer, where the molecules are ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z). In the tandem MS part, a specific precursor ion corresponding to this compound is selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity.
LC-MS/MS has been successfully used for the analysis of related compounds like 2,4-dinitrophenol (B41442) and its metabolites in biological fluids. nih.gov While specific LC-MS/MS parameters for this compound require method development, the principles remain the same. The selection of appropriate precursor and product ions is crucial for developing a robust and reliable method.
Method Validation and Performance Evaluation (Linearity, Accuracy, Precision, LOD, LOQ)
In the absence of specific data for this compound, the principles of method validation, as outlined by international guidelines such as those from the International Council for Harmonisation (ICH), would be applied. ich.orgyoutube.com This process ensures that an analytical procedure is suitable for its intended purpose.
Linearity: A validated method would demonstrate a linear relationship between the concentration of this compound and the analytical response. This is typically evaluated by analyzing a series of standards across a defined concentration range. The correlation coefficient (r) or coefficient of determination (R²) is expected to be close to 1, indicating a strong linear correlation. scielo.brunipd.it
Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is typically assessed by spike-recovery experiments, where known amounts of this compound are added to a sample matrix and the percentage of the added compound that is detected is calculated. Acceptable recovery ranges are generally between 80% and 120%. chromatographyonline.comscielo.br
Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). scielo.brloesungsfabrik.de
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. loesungsfabrik.deresearchgate.net These are often determined based on the signal-to-noise ratio, with a common ratio being 3:1 for LOD and 10:1 for LOQ. loesungsfabrik.de
Illustrative Data Tables for a Hypothetical Validated Method
While no specific data exists for this compound, the following tables illustrate how such validation data would be presented. The values are hypothetical and based on typical performance characteristics of HPLC or LC-MS/MS methods for similar aromatic compounds.
Table 1: Hypothetical Linearity Data for this compound Analysis
| Parameter | Value |
| Linear Range | 0.1 - 100 µg/mL |
| Regression Equation | y = 15789x + 254.3 |
| Correlation Coefficient (r) | 0.9998 |
| Coefficient of Determination (R²) | 0.9996 |
Table 2: Hypothetical Accuracy Data for this compound Analysis
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 1.0 | 0.98 | 98.0 |
| 50.0 | 51.2 | 102.4 |
| 90.0 | 88.7 | 98.6 |
Table 3: Hypothetical Precision Data for this compound Analysis
| Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |
| 5.0 | 2.1% | 3.5% |
| 75.0 | 1.5% | 2.8% |
Table 4: Hypothetical LOD and LOQ for this compound Analysis
| Parameter | Value |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
It is imperative that future research focusing on the synthesis or application of this compound includes the development and validation of an appropriate analytical method to ensure the reliability and accuracy of any reported findings.
Future Research Directions and Perspectives on 2 Benzyloxy 4 Nitrophenol
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of 2-(benzyloxy)-4-nitrophenol and its derivatives is an area ripe for innovation, with a significant push towards more environmentally benign and efficient methodologies.
Future research will likely concentrate on:
Photocatalytic Methods : Utilizing light to drive chemical reactions offers a green alternative to traditional heating. The reduction of the nitro group in nitroaromatic compounds, a key transformation for this scaffold, can be achieved using photocatalysis. thieme-connect.comrsc.org Research into selective photocatalytic reductions could yield valuable intermediates like amino or azoxy compounds from the this compound structure. thieme-connect.comresearchgate.net This approach is considered a clean, low-temperature, and cost-effective process. thieme-connect.com For instance, systems using N-doped TiO2 have shown high efficiency and excellent yields in reducing aromatic nitro compounds. researchgate.net
Flow Chemistry : Continuous-flow synthesis presents a safer and more scalable alternative to traditional batch processing. moravek.comnih.gov This technology allows for precise control over reaction parameters, which is particularly beneficial when handling potentially hazardous intermediates. nih.gov Applying flow chemistry to the O-alkylation of nitrophenols or subsequent modifications of the this compound molecule could lead to higher yields, reduced reaction times, and improved safety profiles. acs.orgunive.itacs.org
Green Catalysts and Solvents : The move away from hazardous reagents and solvents is a key tenet of modern chemistry. Research into the use of greener solvents like water or benign methylating agents like dimethyl carbonate for etherification reactions is crucial. mdpi.com The development of reusable, solid-supported catalysts, such as basic zeolites or functionalized polymers, can minimize waste and simplify product purification. mdpi.com
A comparison between traditional and potential sustainable synthetic approaches is outlined below:
| Parameter | Traditional Synthesis | Future Sustainable Synthesis |
| Energy Source | Thermal heating (reflux) | Visible light (photocatalysis), Ambient temperature |
| Process Type | Batch processing | Continuous-flow chemistry moravek.comacs.org |
| Catalysts | Stoichiometric bases, heavy metals | Reusable heterogeneous catalysts (e.g., N-doped TiO2) researchgate.net, Organocatalysts iupac.org |
| Reagents | Harsh alkylating agents (e.g., dimethyl sulfate) unive.it | Greener alternatives (e.g., dimethyl carbonate) unive.itmdpi.com |
| Solvents | Volatile organic compounds (VOCs) | Water rsc.org, Supercritical fluids |
| Waste Profile | High, significant byproducts | Low, minimized waste streams |
Development of Advanced Functional Materials Based on the Compound Scaffold
The unique electronic and structural features of this compound make it an attractive building block for novel functional materials. mdpi.com
Key areas for future development include:
Sensors : The nitroaromatic group is known for its electron-accepting properties, which can be exploited in designing electrochemical or fluorescent sensors. researchgate.net Materials derived from this compound could be developed to detect specific analytes, with the nitro group playing a crucial role in the signaling mechanism. mdpi.com Modifications to the scaffold could tune the sensor's selectivity and sensitivity for environmental pollutants or biologically relevant molecules.
Polymers and MOFs : The phenolic hydroxyl group provides a reactive handle for polymerization. Future work could explore the incorporation of the this compound unit into polymer backbones to create materials with tailored thermal, optical, or electronic properties. Furthermore, its structure could serve as a ligand for creating Metal-Organic Frameworks (MOFs), which are crystalline materials with applications in gas storage, separation, and catalysis. rsc.orgrsc.org
Nonlinear Optical (NLO) Materials : Molecules with a donor-pi-acceptor structure, like that potentially achievable from modifying this compound, are candidates for NLO materials. The interplay between the electron-donating ether/hydroxyl groups and the electron-withdrawing nitro group could be harnessed to create materials for applications in telecommunications and optical computing.
In-depth Mechanistic Studies of its Chemical Transformations
A deeper understanding of the reaction mechanisms governing the transformations of this compound is essential for optimizing existing reactions and discovering new ones.
Future investigations should focus on:
Computational Modeling : Quantum chemical calculations, such as Density Functional Theory (DFT), can provide profound insights into reaction pathways, transition states, and the electronic effects of the substituent groups. ijsea.com These studies can help rationalize experimental observations and predict the feasibility of new transformations, such as the photocatalytic reduction of the nitro group or the etherification of the phenol (B47542). rsc.org
Kinetic and Spectroscopic Analysis : Detailed kinetic studies can elucidate the rate-determining steps of reactions involving this compound. In-situ spectroscopic monitoring (e.g., NMR, FT-IR) can help identify transient intermediates, providing a clearer picture of the reaction mechanism. This is particularly important for complex, multi-step processes or catalytic cycles. tandfonline.com
Understanding Tautomeric and Isomeric Effects : For derivatives of this compound, understanding the potential for different tautomeric forms (e.g., keto-enol) or isomers (e.g., E/Z isomers in Schiff base derivatives) is critical, as this can significantly influence reactivity and biological activity. nih.gov
Comprehensive Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
The this compound scaffold holds potential as a template for the design of new bioactive compounds. Systematic SAR studies are crucial for identifying and optimizing derivatives with desired biological activities, such as antimicrobial or enzyme-inhibiting properties. researchgate.net
A structured SAR exploration would involve:
Systematic Modification : Synthesizing libraries of analogues by modifying each part of the molecule: the benzyl (B1604629) group, the nitro group position/replacement, and the phenolic hydroxyl group.
Bioactivity Screening : Testing these analogues in high-throughput screening (HTS) assays against various biological targets like enzymes or microbial strains. drugtargetreview.comramot.org HTS allows for the rapid testing of thousands of compounds to identify "hits" for further development. drugtargetreview.comsingerinstruments.com
Data Analysis : Correlating the structural modifications with the observed biological activity to build a predictive SAR model. This can guide the rational design of more potent and selective next-generation compounds. acs.org
A hypothetical SAR study could explore the following modifications:
| Modification Site | R-Group Variation | Potential Impact on Activity |
| Benzyl Ring | Substitution with electron-donating/-withdrawing groups (e.g., -OCH3, -Cl, -CF3) | Modulate lipophilicity, binding interactions, and metabolic stability. |
| Nitro Group | Change position (e.g., to position 6); Replace with other electron-withdrawing groups (e.g., -CN, -SO2NH2) | Alter electronic properties, hydrogen bonding capacity, and target selectivity. acs.org |
| Phenolic Hydroxyl | Convert to other ethers (e.g., methyl, ethyl); Esterify | Change solubility, cell permeability, and pro-drug potential. |
| Aromatic Core | Introduce additional substituents (e.g., halogens, alkyl groups) | Fine-tune steric and electronic properties to optimize target engagement. mdpi.com |
Studies on related nitrophenyl ethers have shown that such modifications can significantly impact affinity for biological targets, like nicotinic acetylcholine (B1216132) receptors. researchgate.net
Integration with Emerging Technologies in Chemical Synthesis and Analysis
The synergy between chemistry and emerging digital and automation technologies promises to accelerate research and development involving this compound.
Future progress will be driven by:
Artificial Intelligence (AI) and Machine Learning (ML) : AI and ML are becoming powerful tools for predicting reaction outcomes, optimizing reaction conditions, and even proposing novel synthetic routes. ijsea.comrjptonline.org By training models on existing reaction data, AI can predict the most efficient way to synthesize derivatives of this compound or forecast their properties. chemai.ioeurekalert.org This reduces the need for extensive trial-and-error experimentation. moravek.com
Automated Synthesis and High-Throughput Screening (HTS) : Robotic platforms can automate the synthesis and purification of compound libraries, dramatically increasing the pace of research. nih.govwikipedia.org Coupling automated synthesis with HTS allows for the rapid generation and evaluation of hundreds or thousands of derivatives for SAR studies or materials discovery. drugtargetreview.comsingerinstruments.com
Advanced Analytical Techniques : The development of more sensitive and sophisticated analytical methods will be crucial for characterizing novel derivatives and materials. This includes advanced mass spectrometry for structural elucidation and time-resolved spectroscopy to study dynamic processes and reaction mechanisms.
Q & A
Basic: What are the recommended synthetic routes and characterization methods for 2-(Benzyloxy)-4-nitrophenol?
Methodological Answer:
this compound can be synthesized via a condensation reaction between 4-nitrophenol and benzyl bromide under alkaline conditions. The benzyloxy group is introduced through nucleophilic substitution. Post-synthesis, characterization should include:
- FT-IR spectroscopy to confirm the presence of nitro (-NO₂) and phenolic -OH groups (stretching at ~1250 cm⁻¹ for nitro and ~3300 cm⁻¹ for -OH) .
- ¹H and ¹³C NMR to verify benzyloxy substitution (e.g., benzyl protons at δ 4.8–5.2 ppm and aromatic protons at δ 6.8–8.2 ppm) .
- Mass spectrometry (MS) for molecular ion confirmation (expected m/z: 259.06 for C₁₃H₁₁NO₄) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
